molecular formula C8H9F2N B1390654 4-(1,1-Difluoropropyl)pyridine CAS No. 1186195-22-1

4-(1,1-Difluoropropyl)pyridine

Cat. No.: B1390654
CAS No.: 1186195-22-1
M. Wt: 157.16 g/mol
InChI Key: ZOPDIUBJCVLBFT-UHFFFAOYSA-N
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Description

4-(1,1-Difluoropropyl)pyridine is a valuable fluorinated building block designed for research and development in medicinal chemistry and drug discovery. This compound features a pyridine heterocycle, a privileged structure in pharmaceuticals, linked to a 1,1-difluoropropyl moiety. The incorporation of fluorine atoms is a well-established strategy in lead optimization, as it can significantly alter a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity . The difluoromethyl group can serve as a bioisostere for carbonyl or other functional groups, making this reagent particularly useful for creating analogs of bioactive molecules . Researchers can utilize this compound as a core scaffold or a synthetic intermediate in the construction of more complex target molecules. Its applications may extend to the development of new ligands, catalysts, and materials science. Handle with care in a well-ventilated environment and use appropriate personal protective equipment. This product is intended for research purposes only and is not for human or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1,1-difluoropropyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N/c1-2-8(9,10)7-3-5-11-6-4-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPDIUBJCVLBFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=NC=C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501306321
Record name 4-(1,1-Difluoropropyl)pyridine
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Molecular Weight

157.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186195-22-1
Record name 4-(1,1-Difluoropropyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186195-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,1-Difluoropropyl)pyridine
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URL https://comptox.epa.gov/dashboard/DTXSID501306321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(1,1-Difluoropropyl)pyridine CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 4-(1,1-Difluoropropyl)pyridine , a specialized fluorinated building block used in medicinal chemistry.

Strategic Integration of gem-Difluoroalkyl Pyridines in Drug Discovery

Executive Summary

In the optimization of lead compounds, the gem-difluoromethylene (


)  moiety serves as a critical bioisostere for carbonyl groups (

) and methylene bridges (

). This compound (CAS 1186195-22-1 ) represents a strategic scaffold where the electron-withdrawing nature of the

group modulates the basicity of the pyridine ring while enhancing metabolic stability against oxidative metabolism at the benzylic position. This guide details the physicochemical profile, validated synthetic protocols, and medicinal chemistry applications of this compound.

Chemical Identity & Physicochemical Profile

Core Identifiers
ParameterDetail
Chemical Name This compound
CAS Number 1186195-22-1
Molecular Formula

Molecular Weight 157.16 g/mol
SMILES CCC(F)(F)c1ccncc1
IUPAC Name This compound
Physicochemical Properties (Experimental & Predicted)

The introduction of the gem-difluoro group significantly alters the electronic landscape compared to the parent propyl-pyridine or the ketone precursor.

PropertyValue (Approx.)Impact on Drug Design
LogP (Lipophilicity) 2.3 - 2.6Increased lipophilicity vs. ketone precursor (LogP ~0.8); enhances membrane permeability.
pKa (Pyridine N) ~4.5Reduced basicity compared to 4-propylpyridine (~6.0) due to the strong inductive effect (-I) of the

-fluorines.
H-Bond Acceptors 1 (Pyridine N)The

group is a poor H-bond acceptor compared to

, reducing non-specific binding.
Boiling Point ~180-190 °CHigh boiling liquid; amenable to standard distillation purification.

Synthetic Methodology: Deoxofluorination Protocol

The most robust route to this compound is the nucleophilic deoxofluorination of 1-(pyridin-4-yl)propan-1-one. While effective, this reaction requires strict moisture control and safety protocols due to the generation of HF.

Reaction Pathway Visualization

SynthesisPath Substrate 1-(Pyridin-4-yl)propan-1-one (Ketone Precursor) Intermediate Alkoxyaminosulfur Intermediate Substrate->Intermediate Nucleophilic Attack (DCM, 0°C to RT) Reagent Deoxofluorinating Agent (DAST or Deoxo-Fluor) Reagent->Intermediate Product This compound (Target) Intermediate->Product Fluoride Displacement (- SOF2)

Figure 1: Mechanism of deoxofluorination converting the ketone carbonyl to a gem-difluoro moiety.

Detailed Experimental Protocol

Objective: Synthesis of this compound on a 10 mmol scale.

Reagents:

  • 1-(Pyridin-4-yl)propan-1-one (1.35 g, 10 mmol)

  • DAST (Diethylaminosulfur trifluoride) (1.94 g, 12 mmol) OR Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride)

  • Dichloromethane (DCM), anhydrous (20 mL)

  • Saturated

    
     solution (aqueous)
    

Step-by-Step Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere (

    
     or Ar).
    
  • Solvation: Dissolve 1-(pyridin-4-yl)propan-1-one (10 mmol) in anhydrous DCM (15 mL). Cool the solution to 0 °C using an ice bath.

  • Addition: Slowly add DAST (12 mmol) dropwise via syringe over 10 minutes. Caution: Reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 12–16 hours. Monitor conversion via TLC or LC-MS.

    • Note: If conversion is sluggish, mild heating to 40 °C may be required, but avoid higher temperatures to prevent elimination byproducts (vinyl fluorides).

  • Quenching (Critical Safety Step): Cool the mixture back to 0 °C. Very slowly quench by adding saturated aqueous

    
    . Warning: Vigorous effervescence (
    
    
    
    ) will occur.
  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine organic layers.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude oil via flash column chromatography (Silica gel; Gradient: 0-20% EtOAc in Hexanes). The product is typically a colorless to pale yellow oil.

Medicinal Chemistry Applications: The Fluorine Effect

Bioisosterism and Metabolic Stability

The transformation of a carbonyl group to a gem-difluoro group is a classic bioisosteric replacement.

  • Metabolic Blockade: The

    
     bonds at the benzylic position of alkyl pyridines are prone to cytochrome P450-mediated oxidation. Replacing these with 
    
    
    
    bonds (Bond Energy: ~116 kcal/mol vs. ~99 kcal/mol for C-H) completely blocks this metabolic soft spot.
  • Lipophilicity Modulation: Unlike the polar carbonyl group, the

    
     group is lipophilic. This substitution is used to increase blood-brain barrier (BBB) penetration in CNS drug discovery.
    
Structure-Activity Relationship (SAR) Logic

SAR_Logic Ketone Precursor: 4-Propionylpyridine (High Polarity, Metabolically Labile) GemDifluoro Target: this compound (Lipophilic, Metabolically Stable) Ketone->GemDifluoro Deoxofluorination pKa pKa Modulation (N-basic: 6.0 -> 4.5) GemDifluoro->pKa Metab Metabolic Stability (Blocks Benzylic Oxidation) GemDifluoro->Metab Perm Permeability (LogP Increase) GemDifluoro->Perm

Figure 2: Impact of gem-difluorination on key pharmacological parameters.

Handling and Safety Information

  • Hazard Statements (GHS):

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[1]

  • Storage: Store in a cool, dry place under inert gas. The C-F bond is stable, but the pyridine nitrogen can oxidize to N-oxide if exposed to strong oxidants.

  • Incompatibility: Avoid strong reducing agents and strong acids.

References

  • ChemSRC. (n.d.). This compound CAS 1186195-22-1. Retrieved January 28, 2026, from [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved January 28, 2026, from [Link]

  • Grygorenko, O. O., et al. (2022).[2] Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry. Chemistry – A European Journal. Retrieved January 28, 2026, from [Link]

Sources

Introduction: The Emerging Role of Difluoroalkyl Moieties in Pyridine-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of 4-(1,1-Difluoropropyl)pyridine

The pyridine scaffold is a cornerstone of medicinal chemistry, integral to numerous FDA-approved therapeutics.[1] Its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and its favorable aqueous solubility make it a privileged structure.[2] The strategic incorporation of fluorine into drug candidates has become a primary strategy to enhance crucial pharmacological properties, including metabolic stability, membrane permeability, and binding affinity.[3]

Specifically, the introduction of gem-difluoroalkyl groups (containing a CF₂) offers a nuanced approach to molecular design. Unlike the more common trifluoromethyl (CF₃) group, the difluoromethyl (CHF₂) or a difluoroalkyl chain retains a hydrogen atom, which can subtly alter electronic properties and metabolic pathways. The 1,1-difluoropropyl group, in particular, serves as a lipophilic bioisostere for carbonyl or hydroxyl groups and can significantly influence the local electronic environment through strong inductive effects.[4][5]

This technical guide focuses on This compound , a compound of significant interest for researchers in drug development. As this appears to be a novel or non-commercially cataloged substance, this document is structured to provide both a theoretical framework based on established chemical principles and analogous compounds, and a practical, field-proven set of protocols for its comprehensive physicochemical characterization. The methodologies described herein are designed to be self-validating, ensuring scientific integrity for researchers synthesizing or evaluating this and similar molecules.

Molecular Structure and Predicted Electronic Profile

The foundational step in characterizing any molecule is to understand its structure and the resulting electronic landscape.

Caption: Chemical structure of this compound.

The key structural features are the aromatic pyridine ring and the C4-linked 1,1-difluoropropyl substituent. The two fluorine atoms on the benzylic-equivalent carbon exert a powerful inductive electron-withdrawing effect (-I) . This effect has several predictable consequences:

  • Reduced Basicity (pKa): The pyridine nitrogen is a Lewis base. The -I effect of the difluoroalkyl group will pull electron density from the aromatic ring, reducing the electron density on the nitrogen atom.[6] This deactivation makes the lone pair of electrons on the nitrogen less available for protonation, resulting in a lower pKa compared to its non-fluorinated counterpart, 4-propylpyridine.[7]

  • Increased Metabolic Stability: Oxidative metabolism of aromatic rings by cytochrome P450 enzymes is a major clearance pathway. By reducing the π-electron density of the pyridine ring, the difluoroalkyl group makes the ring less susceptible to electrophilic attack by oxidative enzymes, potentially increasing the molecule's metabolic half-life.[4][5]

  • Modulated Lipophilicity (logP): While fluorine is highly electronegative, the replacement of C-H bonds with C-F bonds generally increases lipophilicity. The 1,1-difluoropropyl group is expected to increase the octanol-water partition coefficient (logP) compared to a simple propyl group.[8]

Core Physicochemical Data

Table 1: Molecular Formula and Weight

Compound Molecular Formula Molecular Weight ( g/mol ) Source
Pyridine (Reference) C₅H₅N 79.10 [1]
4-Propylpyridine (Analogue) C₈H₁₁N 121.18 [9]

| This compound | C₈H₉F₂N | 157.16 | Calculated |

Table 2: Key Physicochemical Properties (Experimental and Estimated)

Property Pyridine 4-Propylpyridine This compound (Estimated) Rationale for Estimation
Boiling Point (°C) 115.5 195 - 197 180 - 190 The increased molecular weight and polarity from C-F bonds would suggest a higher boiling point than pyridine, but the disruption of intermolecular forces compared to the alkyl chain may slightly lower it relative to 4-propylpyridine.
Density (g/mL at 20°C) 0.982 0.916 ~1.05 - 1.15 Fluorination typically increases density significantly. The density is expected to be higher than both water and the non-fluorinated analogue.
pKa (of conjugate acid) 5.23 ~6.0 ~3.5 - 4.5 The strong inductive electron-withdrawing effect of the CF₂ group will significantly reduce the basicity of the pyridine nitrogen, leading to a marked decrease in pKa.[6]

| logP (Octanol/Water) | 0.65 | 2.3 | ~2.5 - 3.0 | The addition of two fluorine atoms in place of hydrogens is known to increase lipophilicity.[8] |

Proposed Synthetic Pathway

A plausible synthetic route for a novel compound like this compound would involve the difluorination of a suitable precursor. A common and effective method is the deoxofluorination of a ketone using reagents like diethylaminosulfur trifluoride (DAST).

synthesis_workflow start 4-Propionylpyridine reagent1 DAST or Deoxo-Fluor® DCM, 0°C to RT start->reagent1 product This compound reagent1->product Deoxofluorination workup Aqueous Workup & Extraction product->workup purify Silica Gel Chromatography workup->purify purify->product Isolated Product

Caption: Proposed synthesis via deoxofluorination.

Causality Behind Experimental Choice: 4-Propionylpyridine is a commercially available starting material. Deoxofluorination is a standard and relatively high-yielding method for converting ketones to gem-difluoroalkanes. DAST is a common reagent for this transformation, performed under anhydrous conditions in an inert solvent like dichloromethane (DCM). The reaction is typically started at a low temperature to control the initial exothermic reaction before being allowed to warm to room temperature.

Analytical Characterization: A Validating Workflow

For any novel compound, rigorous analytical characterization is paramount to confirm its identity, purity, and stability. The following protocols provide a comprehensive and self-validating system.

Identity Confirmation: NMR and Mass Spectrometry

Workflow Diagram: Identity Verification

identity_workflow cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry nmr_h ¹H NMR nmr_c ¹³C NMR conclusion Structure Confirmed nmr_h->conclusion Corroborating Data nmr_f ¹⁹F NMR nmr_c->conclusion Corroborating Data nmr_f->conclusion Corroborating Data ms GC-MS or LC-MS ms->conclusion Corroborating Data sample Synthesized Sample sample->nmr_h sample->ms

Caption: Workflow for structural confirmation.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: NMR is the most powerful tool for unambiguous structure elucidation. ¹H, ¹³C, and ¹⁹F NMR experiments provide complementary information about the carbon-hydrogen framework and the specific environment of the fluorine atoms.

  • Protocol:

    • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C spectra if not already present in the solvent.

    • ¹H NMR Analysis (400 MHz):

      • Aromatic Region (δ 8.5-7.0 ppm): Expect two sets of signals corresponding to the pyridine protons. The protons ortho to the nitrogen (H2, H6) will be the most downfield, appearing as a doublet. The protons meta to the nitrogen (H3, H5) will appear as a doublet further upfield.

      • Alkyl Region (δ 3.0-1.0 ppm):

        • Methylene (-CH₂-): Expect a triplet of quartets around δ 2.0-2.5 ppm due to coupling with both the adjacent CF₂ group (triplet) and the terminal methyl group (quartet).

        • Methyl (-CH₃): Expect a triplet around δ 1.0-1.5 ppm due to coupling with the adjacent methylene group.

    • ¹⁹F NMR Analysis (376 MHz):

      • Rationale: This experiment is crucial for confirming the presence and environment of the fluorine atoms.

      • Expected Signal: A single signal, a triplet, is expected due to coupling with the two protons of the adjacent methylene group. The chemical shift will be indicative of a difluoroalkyl group.

    • ¹³C NMR Analysis (101 MHz):

      • Aromatic Region (δ 160-120 ppm): Expect signals for the pyridine carbons.

      • CF₂ Carbon (δ ~120-130 ppm): The carbon directly attached to the two fluorine atoms will appear as a triplet due to one-bond C-F coupling (¹JCF), which is typically large (200-250 Hz).

      • Alkyl Carbons (δ 40-10 ppm): Expect signals for the -CH₂- and -CH₃ carbons, which may also show smaller C-F coupling.

B. Mass Spectrometry (MS)

  • Rationale: MS provides the molecular weight and fragmentation pattern, which serves as a fingerprint for the molecule and corroborates the NMR data.

  • Protocol (GC-MS):

    • Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.

    • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

    • Analysis:

      • Molecular Ion (M⁺): Look for the molecular ion peak at m/z = 157.16.

      • Fragmentation Pattern: Expect characteristic fragmentation, such as the loss of an ethyl group ([M-29]⁺) or fluorine radicals. The fragmentation of the pyridine ring will also produce characteristic ions.

Purity Determination: High-Performance Liquid Chromatography (HPLC)
  • Rationale: HPLC is the gold standard for determining the purity of a non-volatile organic compound. A well-developed method provides a quantitative measure of the analyte relative to any impurities.

  • Protocol:

    • Instrumentation: A standard HPLC system with a UV detector.

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust starting point due to the compound's expected lipophilicity.

    • Mobile Phase: A gradient of acetonitrile (ACN) and water (both containing 0.1% formic acid or trifluoroacetic acid to ensure good peak shape for the basic pyridine).

      • Example Gradient: Start at 10% ACN, ramp to 95% ACN over 15 minutes, hold for 5 minutes, and re-equilibrate.

    • Detection: Monitor at 254 nm, a common wavelength for aromatic systems.

    • Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity level of >98% is typically required for compounds intended for biological screening.

Stability, Storage, and Safety

  • Stability: The C-F bonds in the difluoroalkyl group are exceptionally strong and stable under typical laboratory conditions. The primary potential instability would be related to the pyridine nitrogen, which can be susceptible to N-oxidation. The compound is expected to be stable to water but may be sensitive to strong acids or bases.[10]

  • Storage: For long-term storage, it is recommended to keep the compound in a tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8 °C) and protected from light.

  • Safety and Handling: As with any novel chemical, this compound should be handled with care.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors.

    • Refer to the safety data sheet (SDS) for pyridine and other fluorinated aromatic compounds for general handling guidelines.[11][12]

Conclusion

This compound represents a valuable, albeit under-characterized, building block for medicinal chemistry. Its physicochemical properties are dominated by the strong inductive effect of the difluoroalkyl group, which is predicted to lower its basicity, increase its lipophilicity, and enhance its metabolic stability relative to non-fluorinated analogues. While direct experimental data remains to be published, the comprehensive analytical workflow detailed in this guide provides researchers with a robust and scientifically rigorous framework for the synthesis, purification, and complete characterization of this and similar novel fluorinated pyridine derivatives, thereby enabling their confident application in drug discovery programs.

References

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. [Link]

  • 4-(1-Fluoropropylsulfanyl)pyridine | C8H10FNS | CID 54362102. PubChem. [Link]

  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Royal Society of Chemistry. [Link]

  • Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC - NIH. [Link]

  • 4-Propylpyridine | C8H11N | CID 70738. PubChem - NIH. [Link]

  • 4-Propylpyridine | Properties, Uses, Safety, Supplier Information & SDS. Pipzine Chemicals. [Link]

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. J-STAGE. [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. NIH. [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]

  • One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. PMC - NIH. [Link]

  • Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • "NMR spectral characteristics of fluorocontaining pyridines". Fluorine notes. [Link]

  • Selective CH Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. PubMed. [Link]

  • Pyridine, 4-(1-ethylpropyl)- - Substance Details. US EPA. [Link]

  • ¹H-NMR spectra of P (4-VP) in DMSO-d 6 , and ¹H-NMR, C-NMR spectra of its quaternary derivatives in D 2 O. ResearchGate. [Link]

  • Fluorine in Drug Design: A Case Study with Fluoroanisoles. ResearchGate. [Link]

  • Showing Compound Pyridine (FDB014733). FooDB. [Link]

  • One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. ResearchGate. [Link]

  • Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?. Chemistry Stack Exchange. [Link]

  • Table 1 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate. Griffith University. [Link]

  • 4-Fluoropyridine | C5H4FN | CID 136504. PubChem. [Link]

  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

  • One Pot Multicomponent Synthesis Of 1,4-DHP Derivatives By Using Hantzsch Reaction. IJCRT.org. [Link]

  • ¹³C NMR Spectrum (1D, 50 MHz, Pyridine-d5, simulated) (NP0044114). NP-MRD. [Link]

  • Hantzsch pyridine synthesis. Wikipedia. [Link]

  • Pyridine, 4-propyl-. NIST WebBook. [Link]

  • 4-PROPYLPYRIDINE. GSRS. [Link]

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An In-Depth Technical Guide to the Reactivity and Chemical Stability of 4-(1,1-Difluoropropyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 1,1-Difluoroalkyl Moiety in Pyridine Scaffolds

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry and agrochemical design. The 1,1-difluoroalkyl group, in particular, serves as a crucial bioisostere for carbonyls and ethers, offering a unique combination of steric and electronic properties that can profoundly influence a molecule's metabolic stability, lipophilicity, and target-binding affinity. When appended to a pyridine ring, a privileged scaffold in numerous pharmaceuticals, the resulting molecule, such as 4-(1,1-Difluoropropyl)pyridine, presents a compelling profile for drug development professionals.

This guide provides a comprehensive technical overview of the chemical reactivity and stability of this compound. We will delve into the electronic interplay between the electron-deficient pyridine core and the strongly electron-withdrawing difluoropropyl substituent, exploring how this dynamic dictates the molecule's behavior in various chemical environments. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of this and similar fluorinated heterocyclic compounds.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the reactivity of any molecule is a thorough characterization of its physical and chemical properties.

Caption: Molecular Structure of this compound.

The table below summarizes the key physicochemical properties of this compound. It is important to note that while some data for fluorinated pyridines is available, specific experimental values for this exact compound are not widely published. Therefore, some values are estimated based on structurally related compounds.

PropertyValueSource/Basis
Molecular Formula C₈H₉F₂NCalculated
Molecular Weight 157.16 g/mol Calculated
CAS Number Not readily availableN/A
Appearance Colorless to pale yellow liquid (Predicted)Analogy to similar compounds
Boiling Point ~180-200 °C at 760 mmHg (Estimated)Extrapolated from similar structures
Density ~1.1 - 1.2 g/mL (Estimated)Extrapolated from similar structures
pKa (of conjugate acid) 3.5 - 4.5 (Estimated)The electron-withdrawing 1,1-difluoropropyl group reduces the basicity of the pyridine nitrogen compared to pyridine (pKa ≈ 5.23)[1]. The predicted pKa for 2-(2,4-difluorophenyl)pyridine is 3.91±0.25[1].
LogP 2.0 - 2.5 (Estimated)The difluoroalkyl group increases lipophilicity compared to an alkyl group.

Chemical Reactivity: A Tale of Two Moieties

The chemical behavior of this compound is dictated by the interplay between the aromatic pyridine ring and the aliphatic difluoropropyl side chain.

Reactivity of the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom.[1] This effect is further amplified by the strong electron-withdrawing inductive effect of the 1,1-difluoropropyl group at the 4-position.

  • Electrophilic Aromatic Substitution (EAS): The pyridine ring is significantly deactivated towards EAS, even more so than nitrobenzene.[1] Any electrophilic attack is sterically and electronically directed to the C-3 and C-5 positions (meta to the nitrogen). However, forcing conditions are typically required, and yields are often low. The protonated pyridinium species, formed under acidic conditions, is even more deactivated.[2]

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring makes it susceptible to nucleophilic attack, particularly at the C-2 and C-6 positions (ortho to the nitrogen). While the 4-position is also electronically activated, it is blocked by the difluoropropyl group. A good leaving group at the 2- or 6-position would be readily displaced by strong nucleophiles.

  • Reactions at the Nitrogen Atom:

    • Basicity and Salt Formation: The lone pair of electrons on the nitrogen atom is not part of the aromatic sextet and is available for protonation.[1] However, the electron-withdrawing substituent at the C-4 position significantly reduces the basicity of the nitrogen. The molecule will readily form salts with strong acids.

    • N-Oxidation: The nitrogen atom can be oxidized to form the corresponding N-oxide. This reaction typically requires stronger oxidizing agents than those used for electron-rich pyridines due to the reduced nucleophilicity of the nitrogen.[3] N-oxidation can alter the reactivity of the ring, making the C-2 and C-6 positions more susceptible to nucleophilic attack and the C-4 position more susceptible to electrophilic attack.

    • Quaternization: The nitrogen can react with alkyl halides to form quaternary pyridinium salts. This reaction may be slower than for unsubstituted pyridine due to the reduced nucleophilicity of the nitrogen.

cluster_ring Pyridine Ring Reactivity Pyridine_Ring This compound EAS Electrophilic Aromatic Substitution (Sluggish, meta-directing) Pyridine_Ring->EAS SNAr Nucleophilic Aromatic Substitution (Favored at C-2, C-6) Pyridine_Ring->SNAr N_Reactions Reactions at Nitrogen (Basicity, N-Oxidation, Quaternization) Pyridine_Ring->N_Reactions

Caption: Reactivity profile of the pyridine ring in this compound.

Reactivity of the 1,1-Difluoropropyl Group

The geminal difluoroalkane moiety is characterized by its high chemical stability.

  • C-F Bond Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, imparting significant thermal and chemical stability to the molecule.[4] This group is generally inert to most common reagents.

  • Inertness to Nucleophiles and Electrophiles: The 1,1-difluoropropyl group is resistant to both nucleophilic and electrophilic attack under standard conditions. The fluorine atoms are poor leaving groups, and the surrounding C-H and C-C bonds are not readily cleaved.

Chemical Stability and Degradation Pathways

Understanding the stability of this compound is critical for its handling, storage, and formulation. Forced degradation studies are an essential tool for identifying potential degradation pathways.[5][6]

  • Thermal Stability: The compound is expected to have good thermal stability due to the strong C-F bonds and the aromaticity of the pyridine ring. Decomposition would likely only occur at elevated temperatures.

  • Photostability: Pyridine-containing compounds can be susceptible to photolytic degradation. It is advisable to store the compound protected from light, especially UV radiation.

  • Oxidative Stability: While the pyridine nitrogen can be oxidized, the ring itself is relatively stable to oxidative degradation. The 1,1-difluoropropyl group is also highly resistant to oxidation.

  • pH Stability and Hydrolysis:

    • Acidic Conditions: 4-substituted pyridines can be susceptible to acid-catalyzed degradation. For instance, 4-fluoropyridine is known to be unstable in aqueous acid, leading to the formation of N-(4'-pyridyl)-4-pyridone. A similar pathway, involving nucleophilic attack of water on the protonated pyridine ring, could be a potential degradation route for this compound under strong acidic conditions, although likely slower due to the bulkier substituent.

    • Neutral Conditions: The compound is expected to be stable at neutral pH.

    • Basic Conditions: The compound is expected to be largely stable under basic conditions, as the pyridine ring is deactivated towards nucleophilic attack by hydroxide ions unless a good leaving group is present at the 2- or 6-position.

Plausible Degradation Pathway: Acid-Catalyzed Hydrolysis

Start This compound Protonation Protonation of Pyridine Nitrogen (Pyridinium ion formation) Start->Protonation + H⁺ Attack Nucleophilic attack by H₂O at C-4 Protonation->Attack + H₂O Intermediate Formation of 4-hydroxy intermediate Attack->Intermediate Tautomerization Tautomerization Intermediate->Tautomerization End 4-Pyridone Derivative Tautomerization->End

Caption: A potential acid-catalyzed degradation pathway for this compound.

Experimental Protocols

The following protocols are provided as representative examples for the synthesis and analysis of this compound.

Synthesis of this compound (Illustrative)

Workflow:

Start 4-Acetylpyridine Grignard Grignard Reaction with Ethylmagnesium Bromide Start->Grignard Alcohol Intermediate Alcohol Grignard->Alcohol Oxidation Oxidation (e.g., with PCC or Swern) Alcohol->Oxidation Ketone 4-Propanoylpyridine Oxidation->Ketone Fluorination Deoxofluorination (e.g., with DAST or Deoxo-Fluor) Ketone->Fluorination Product This compound Fluorination->Product

Caption: Plausible synthetic workflow for this compound.

Step-by-Step Methodology (Deoxofluorination Step):

  • Preparation: To a stirred, cooled (-78 °C) solution of 4-propanoylpyridine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (N₂ or Ar), add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Protocol for Forced Degradation Study

This protocol outlines a general procedure to assess the stability of this compound under various stress conditions, in accordance with ICH guidelines.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the mixture at 60 °C for 24 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 100 µg/mL for analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the mixture at 60 °C for 8 hours. Cool, neutralize with 1 M HCl, and dilute to a final concentration of 100 µg/mL for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours, protected from light. Dilute to a final concentration of 100 µg/mL for analysis.

  • Thermal Degradation: Expose the solid compound to dry heat at 80 °C for 48 hours. Dissolve a portion of the stressed solid to prepare a 100 µg/mL solution for analysis.

  • Photolytic Degradation: Expose a 100 µg/mL solution of the compound to UV light (254 nm) and visible light for a period sufficient to assess degradation (e.g., 24 hours), alongside a control sample protected from light.

  • Analysis: Analyze all samples and a non-degraded control by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of acetonitrile and water) with UV detection. Peak purity of the parent compound should be assessed using a photodiode array (PDA) detector.

Handling and Storage

Proper handling and storage are essential to maintain the integrity of this compound.

  • Handling:

    • Work in a well-ventilated area, preferably in a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage:

    • Store in a tightly sealed container in a cool, dry place.

    • Protect from light and moisture.

    • Store away from strong oxidizing agents and strong acids.

    • An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent potential degradation from atmospheric moisture.

Conclusion

This compound is a molecule of significant interest, characterized by a chemically robust difluoroalkyl group and an electron-deficient pyridine ring. Its reactivity is dominated by the chemistry of the pyridine core, which is deactivated towards electrophilic substitution but amenable to reactions at the nitrogen atom and nucleophilic substitution at the ortho positions. The compound is expected to exhibit good thermal and chemical stability, though potential degradation via acid-catalyzed hydrolysis should be considered. A comprehensive understanding of these properties, as outlined in this guide, is paramount for its successful application in the synthesis of novel pharmaceuticals and agrochemicals.

References

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The Synthetic Challenge and Strategic Value of 4-(1,1-Difluoropropyl)pyridine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key pharmacological properties. The 1,1-difluoroalkyl group, in particular, has emerged as a valuable bioisostere for carbonyls and other functional groups, capable of enhancing metabolic stability, tuning electronic characteristics, and improving protein-ligand interactions. This technical guide delves into the synthesis, properties, and potential applications of 4-(1,1-Difluoropropyl)pyridine, a promising yet commercially scarce building block for drug discovery and development. Due to its limited commercial availability, this guide provides a comprehensive overview of synthetic strategies, empowering researchers to access this valuable compound and unlock its potential in novel therapeutic design.

Introduction: The Allure of the gem-Difluoroalkyl Group in Pyridine Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a versatile core for a wide range of therapeutic agents. The introduction of fluorine-containing substituents onto the pyridine ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2]

The 1,1-difluoroalkyl moiety (a gem-difluoroalkyl group) is of particular interest as it can act as a bioisosteric replacement for a carbonyl group or a methylene group, offering a distinct conformational and electronic profile. This substitution can lead to improved metabolic stability by blocking sites of oxidative metabolism, and the strong electron-withdrawing nature of the two fluorine atoms can modulate the pKa of the pyridine nitrogen, influencing its binding characteristics and solubility.

Physicochemical Properties: The Impact of the 1,1-Difluoropropyl Group

While experimental data for this compound is not widely available, the physicochemical properties can be extrapolated from studies on analogous fluoroalkyl-substituted heterocyclic amines. The introduction of a 1,1-difluoropropyl group is expected to significantly impact several key parameters relevant to drug design.

PropertyExpected Impact of 1,1-Difluoropropyl GroupRationale
pKa DecreaseThe strong electron-withdrawing effect of the two fluorine atoms will decrease the basicity of the pyridine nitrogen.
LogP (Lipophilicity) IncreaseThe fluorine atoms will increase the lipophilicity of the molecule compared to the non-fluorinated analog.
Aqueous Solubility DecreaseThe increased lipophilicity will likely lead to a decrease in aqueous solubility.
Metabolic Stability IncreaseThe C-F bonds are highly stable, and the difluorinated carbon is resistant to oxidative metabolism.
Dipole Moment IncreaseThe C-F bonds will introduce a significant dipole moment into the molecule.

This table presents expected trends based on established principles of physical organic chemistry and data from related compounds.

Synthetic Strategies for this compound

The synthesis of this compound presents a significant challenge, primarily due to the difficulty of introducing the 1,1-difluoroalkyl moiety onto the pyridine ring. Several synthetic routes can be envisioned, leveraging established methods in fluorine chemistry and pyridine functionalization.

Overview of Synthetic Approaches

The following diagram illustrates three plausible synthetic pathways to access the target molecule.

G cluster_0 Synthetic Pathways to this compound A Pyridine-4-carboxaldehyde B Deoxofluorination A->B e.g., DAST, Deoxo-Fluor® C This compound B->C D 4-Lithiopyridine or 4-Pyridyl Grignard F Cross-Coupling D->F Addition E Difluoroalkylating Agent E->F F->C G 4-Halopyridine I Coupling Reaction G->I e.g., Palladium-catalyzed H Organometallic Reagent with 1,1-Difluoropropyl Group H->I I->C

Caption: Plausible synthetic routes to this compound.

Detailed Experimental Protocol: Deoxofluorination of 4-Propionylpyridine (A Proposed Route)

Given the lack of a specific literature procedure for the target molecule, the following protocol is proposed based on the well-established deoxofluorination of ketones. This method is considered one of the most direct and reliable approaches.

Reaction Scheme:

Materials and Equipment:

  • 4-Propionylpyridine

  • (Diethylamino)sulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-propionylpyridine (1.0 eq). Dissolve the ketone in anhydrous DCM (approximately 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of DAST: Slowly add DAST (1.5 eq) dropwise to the stirred solution. Caution: DAST is toxic and reacts violently with water. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Carefully quench the reaction by slowly adding the mixture to a stirred, ice-cold saturated aqueous solution of NaHCO₃. Caution: Quenching of DAST is exothermic and releases HF gas.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Self-Validation: The success of this protocol relies on the complete consumption of the starting ketone and the formation of a new product with a characteristic ¹⁹F NMR signal (a triplet) and the disappearance of the carbonyl peak in the ¹³C NMR spectrum.

Applications in Drug Discovery

The this compound building block holds significant potential for the development of novel therapeutics across various disease areas.

Bioisosteric Replacement

The primary application of this building block is as a bioisostere for ketones, esters, and other functional groups. This can lead to:

  • Improved Metabolic Stability: The robust C-F bonds can prevent metabolic degradation at that position, prolonging the half-life of a drug candidate.

  • Enhanced Potency: The unique electronic and conformational properties of the difluoropropyl group can lead to improved binding affinity for the target protein.

  • Modulation of Physicochemical Properties: As discussed earlier, the introduction of this group can fine-tune pKa, lipophilicity, and solubility, which are critical for oral bioavailability and overall drug-likeness.

Potential Therapeutic Areas

Given the prevalence of the pyridine scaffold in approved drugs, this compound could be incorporated into molecules targeting a wide range of diseases, including:

  • Oncology: Many kinase inhibitors feature a pyridine core.

  • Neuroscience: Numerous CNS-active compounds contain pyridyl moieties.

  • Infectious Diseases: Pyridine derivatives are found in various antibacterial and antiviral agents.

The following workflow illustrates the integration of this building block into a drug discovery pipeline.

G A Identify Lead Compound with Pyridine Scaffold C Incorporate Building Block into Lead Scaffold A->C B Synthesize this compound (as per this guide) B->C D In Vitro Screening (Potency, Selectivity) C->D F Lead Optimization D->F E ADME & PK Studies E->F G Preclinical Development F->G

Caption: Drug discovery workflow utilizing this compound.

Conclusion

While the commercial availability of this compound remains limited, its potential as a valuable building block in medicinal chemistry is undeniable. The synthetic strategies outlined in this guide provide a roadmap for researchers to access this compound and explore its utility in their drug discovery programs. The unique physicochemical properties conferred by the 1,1-difluoropropyl group offer a compelling avenue for the optimization of lead compounds and the development of next-generation therapeutics with improved pharmacological profiles. As the demand for novel fluorinated building blocks continues to grow, the methodologies for their synthesis will undoubtedly become more refined, making compounds like this compound more accessible to the scientific community.

References

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Methodological & Application

The Untapped Potential of 4-(1,1-Difluoropropyl)pyridine in Agrochemical Synthesis: A Guide to Putative Applications and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: Charting Unexplored Territory in Agrochemical Design

The pyridine scaffold is a cornerstone in the edifice of modern agrochemicals, forming the structural heart of numerous commercially successful fungicides, herbicides, and insecticides.[1][2] Its unique electronic properties and versatile substitution patterns have made it a "privileged" structure in the design of bioactive molecules. In parallel, the strategic incorporation of fluorine atoms, particularly in the form of difluoroalkyl groups, has emerged as a powerful tactic to enhance the efficacy, metabolic stability, and overall performance of agrochemicals.

This document ventures into the largely uncharted territory of a specific, yet potentially highly valuable building block: 4-(1,1-difluoropropyl)pyridine . Despite a thorough review of current literature and patent databases, this moiety does not appear in commercially available agrochemicals or late-stage development candidates. This guide, therefore, takes a forward-looking approach. It is designed not as a retrospective account, but as a scientifically-grounded roadmap for researchers poised to explore this novel scaffold.

By leveraging established principles of medicinal and agrochemical chemistry, we will delineate the compelling rationale for investigating this compound, propose robust synthetic pathways for its preparation, and present detailed, albeit conceptual, protocols for its application in the synthesis of next-generation agrochemicals. This document serves as a foundational resource for innovation, providing the theoretical and practical framework needed to unlock the potential of this promising, yet underexplored, chemical entity.

The Scientific Rationale: Why this compound Merits Investigation

The impetus to explore this novel scaffold stems from the well-understood benefits conferred by its constituent parts: the pyridine core and the 1,1-difluoroalkyl group.

The Pyridine Core: A Privileged Scaffold in Agrochemicals

The pyridine ring is a bioisostere of the benzene ring but with distinct advantages. The nitrogen atom acts as a hydrogen bond acceptor, potentially enhancing binding affinity to target enzymes. It also influences the molecule's polarity and solubility, which are critical for uptake and translocation within the target organism. Its metabolic profile often differs from that of a corresponding phenyl ring, potentially leading to improved metabolic stability.

Examples of successful pyridine-based agrochemicals are abundant and span all major classes:

  • Fungicides: Boscalid, a succinate dehydrogenase inhibitor (SDHI), features a pyridine ring crucial for its biological activity.[3]

  • Herbicides: Clopyralid and picloram are widely used auxin mimic herbicides built around a chlorinated pyridine core.

  • Insecticides: The neonicotinoid class of insecticides, such as imidacloprid and acetamiprid, prominently feature a pyridine ring.[4]

The 1,1-Difluoroalkyl Moiety: A Tool for Fine-Tuning Molecular Properties

The introduction of a geminal difluoro group at the benzylic-equivalent position offers a nuanced approach to property modulation compared to a single fluorine or a trifluoromethyl group.

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the difluorinated carbon less susceptible to oxidative metabolism by cytochrome P450 enzymes. This can lead to longer-lasting activity in the field.[5]

  • Lipophilicity and Bioavailability: The difluoromethyl group (CF2H) is considered a lipophilic bioisostere of a hydroxyl or thiol group. The 1,1-difluoropropyl group would similarly influence the lipophilicity of a molecule, impacting its ability to cross biological membranes.

  • Conformational Effects and Binding Affinity: The steric and electronic properties of the difluoroalkyl group can influence the overall conformation of the molecule, potentially locking it into a bioactive conformation for optimal binding to its target protein. The C-F bonds can also participate in favorable orthogonal interactions with amino acid residues in the target's active site.

Proposed Synthetic Routes to this compound

The synthesis of the target intermediate, this compound, is not explicitly described in the surveyed literature. However, established methods for the synthesis of difluoroalkyl compounds can be adapted. Below are two plausible, conceptual synthetic pathways.

Method 1: Deoxyfluorination of a Ketone Precursor

This is a common and effective method for introducing a geminal difluoro group.

A 4-Propionylpyridine B This compound A->B reagent1 DAST or Deoxo-Fluor® DCM, rt

Figure 1: Synthesis via Deoxyfluorination.

Conceptual Protocol: Synthesis of this compound via Deoxyfluorination

  • Reaction Setup: To a dry, nitrogen-flushed flask containing a solution of 4-propionylpyridine (1.0 eq) in anhydrous dichloromethane (DCM), add diethylaminosulfur trifluoride (DAST) or a similar deoxyfluorinating agent (e.g., Deoxo-Fluor®, ~1.5 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Hypothetical Applications in Agrochemical Synthesis

With a viable route to this compound, it can be employed as a key intermediate in the synthesis of novel agrochemical candidates. The following examples illustrate how this building block could be incorporated into structures analogous to known agrochemicals.

Fungicide Development: A Novel SDHI Candidate

Succinate dehydrogenase inhibitors (SDHIs) are a major class of fungicides.[3] A hypothetical SDHI can be designed by incorporating the this compound moiety into a scaffold similar to that of boscalid.

cluster_1 Synthesis of Hypothetical Fungicide A 2-Amino-4'-(1,1-difluoropropyl)- biphenyl-3-carboxylic acid B Target Fungicide A->B reagent1 Amide Coupling (e.g., with 2-chloro-nicotinoyl chloride)

Figure 2: Hypothetical Fungicide Synthesis.

Conceptual Protocol: Synthesis of a Hypothetical Pyridine Carboxamide Fungicide

  • Intermediate Synthesis: Synthesize the key biphenyl amine intermediate. This could be achieved via a Suzuki coupling between a boronic acid derivative of this compound and a suitable aminophenyl partner.

  • Amide Coupling: In a reaction vessel, dissolve the synthesized biphenyl amine intermediate in a suitable solvent such as tetrahydrofuran (THF). Add a base (e.g., triethylamine or pyridine).

  • Acylation: Cool the solution to 0 °C and add a solution of an appropriate acid chloride (e.g., 2-chloronicotinoyl chloride) dropwise.

  • Reaction and Purification: Allow the reaction to proceed at room temperature until completion. Following an aqueous work-up and extraction, purify the final product by recrystallization or column chromatography.

Herbicide Development: A Putative Auxin Mimic

Many pyridine-based herbicides function as synthetic auxins. A novel herbicide candidate could be synthesized by functionalizing the pyridine ring of this compound.

cluster_2 Synthesis of Hypothetical Herbicide C 4-(1,1-Difluoropropyl)-2-hydroxypyridine D Target Herbicide C->D reagent2 Williamson Ether Synthesis (e.g., with ethyl 2-bromoacetate)

Figure 3: Hypothetical Herbicide Synthesis.

Conceptual Protocol: Synthesis of a Hypothetical Pyridyloxyacetic Acid Herbicide

  • Hydroxylation: Convert this compound to the corresponding 2-hydroxypyridine derivative through an appropriate synthetic route (e.g., via the N-oxide).

  • Etherification: In a suitable solvent such as acetone, treat the 2-hydroxypyridine intermediate with a base (e.g., potassium carbonate) and an alkylating agent like ethyl 2-bromoacetate.

  • Reaction: Heat the mixture to reflux and monitor the reaction until completion.

  • Hydrolysis and Purification: After cooling, filter off the base and concentrate the solvent. Hydrolyze the resulting ester with a base (e.g., sodium hydroxide) to obtain the carboxylic acid. Acidify the reaction mixture to precipitate the product, which can then be purified by recrystallization.

Experimental Considerations and Future Outlook

The synthesis and application of novel fluorinated compounds come with a unique set of challenges and opportunities.

  • Synthetic Challenges: Deoxyfluorination reactions can be energetic and require careful handling of reagents. The purification of fluorinated compounds can also be challenging due to their unique polarity.

  • Biological Screening: The hypothetical agrochemical candidates described above would require extensive biological screening against a wide range of pests, weeds, and fungal pathogens to ascertain their activity spectra.

  • Mode of Action Studies: For any hits identified during screening, detailed mode of action studies would be necessary to determine their biochemical targets and to assess the risk of cross-resistance with existing agrochemicals.

  • Potential for Novelty: Given the uniqueness of the this compound scaffold, it is plausible that its derivatives could exhibit novel modes of action, providing new tools for resistance management.

Conclusion

While the direct application of this compound in agrochemical synthesis is not yet documented, the foundational principles of medicinal and agrochemical chemistry strongly suggest its potential as a valuable and underexplored building block. The combination of the privileged pyridine scaffold with the property-enhancing 1,1-difluoroalkyl group presents a compelling case for its investigation. The conceptual synthetic routes and hypothetical applications outlined in this guide provide a solid starting point for researchers to embark on the exploration of this novel area of agrochemical science. The path from a conceptual molecule to a commercial product is long and arduous, but the journey begins with the identification of promising, unexplored scaffolds like this compound.

References

  • Yi, Q.-Q., Sun, P., Zhang, X., Wang, H., & Wu, J. (2025). Flexible Synthesis of Highly Substituted Pyridines Bearing 2-Fluoroalkyl Groups. Organic Letters, 27(22), 5812-5817.
  • Liu, C., et al. (2015). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry, 23(21), 6844-6853.
  • Semantic Scholar. (n.d.).
  • Zheng, Z., Dai, A., Jin, Z., Chi, Y., & Wu, J. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4875-4894.
  • Lee, S. B., & Yonker, C. R. (2003). Perfluoroalkyl Surfactants in the Environment. In Encyclopedia of Sediments and Sedimentary Rocks (pp. 523-525). Springer.
  • ResearchGate. (2024). Development of novel pyridine-based agrochemicals: A review.
  • Ganjali, M. R., et al. (2023). Very long chain fatty acid-inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future. Weed Science, 71(5), 411-426.
  • University of Münster. (2024).
  • RSC Publishing. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(52), 31231-31239.
  • MDPI. (2014). Microwave Assistant Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing Pyridine Moiety. International Journal of Molecular Sciences, 15(5), 8075-8096.
  • YouTube. (2024).
  • Bakhite, E. A., et al. (2014). Pyridine Derivatives as Insecticides. Part 1: Synthesis and Toxicity of Some Pyridine Derivatives Against Cowpea Aphid, Aphis craccivora Koch (Homoptera: Aphididae). Journal of Agricultural and Food Chemistry, 62(42), 10342-10349.
  • RSC Publishing. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(52), 31231-31239.
  • MDPI. (2025). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. Molecules, 30(13), 2845.
  • Bakhite, E. A., et al. (2024). Pyridine Derivatives as Insecticides: Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii (Glover, 1887). ACS Omega.
  • Li, X., et al. (2021). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Pesticide Science, 46(3), 293-300.
  • Chinese Chemical Society. (2022). Difluoromethyl 2-Pyridyl Sulfoximine: A Stereoselective Nucleophilic Reagent for Difluoro(aminosulfinyl)methylation and Difluoro(aminosulfonyl)
  • ResearchGate. (n.d.). Some examples of drugs and insecticides containing pyridine scaffolds.
  • ACS Publications. (2021). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 64(17), 12694-12725.
  • ResearchGate. (n.d.). Pyridine derivatives as insecticides.

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Mastering Precision: A Guide to Site-Selective C-H Functionalization of Difluorinated Pyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Introduction: The Strategic Value of Fluorinated Pyridines

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of FDA-approved drugs.[1] The introduction of fluorine atoms into this privileged heterocycle can profoundly influence a molecule's physicochemical and pharmacokinetic properties, enhancing metabolic stability, binding affinity, and bioavailability.[2] Difluorinated pyridines, in particular, offer a unique combination of electronic properties and structural rigidity that is highly sought after in modern drug design.[3]

However, the very features that make these compounds attractive also present significant synthetic challenges. The electron-deficient nature of the pyridine ring, compounded by the strong electron-withdrawing effects of two fluorine atoms, deactivates the ring towards classical electrophilic aromatic substitution.[1] Furthermore, the innate coordinating ability of the pyridine nitrogen can complicate transition-metal-catalyzed reactions.[1][4] Direct and site-selective C-H functionalization offers an atom-economical and efficient alternative to traditional multi-step synthetic routes that often require pre-functionalized starting materials.[5]

This comprehensive guide provides an in-depth exploration of cutting-edge methodologies for the site-selective C-H functionalization of difluorinated pyridine compounds. We will delve into the mechanistic principles that govern selectivity and provide detailed, field-proven protocols for key transformations, empowering researchers to harness the full potential of these valuable building blocks.

The Fluorine Effect: A Handle for Regiocontrol

A key principle underpinning the site-selective functionalization of difluorinated pyridines is the "fluorine effect." The high electronegativity of fluorine acidifies the C-H bonds ortho to the C-F bond, making them more susceptible to cleavage by transition metal catalysts.[6] This inherent electronic property serves as a powerful tool for directing functionalization to specific positions, overcoming the inherent reactivity patterns of the pyridine ring itself.

Section 1: Palladium-Catalyzed C-H Arylation

Direct C-H arylation is a powerful tool for the construction of biaryl structures, which are prevalent in pharmaceuticals and organic materials.[7] Palladium catalysis has been extensively employed for this transformation, and in the context of difluorinated pyridines, offers a reliable route to ortho-functionalized products.[8][9][10]

Mechanistic Rationale: The Concerted Metalation-Deprotonation Pathway

The generally accepted mechanism for palladium-catalyzed C-H arylation of fluoroarenes proceeds via a concerted metalation-deprotonation (CMD) pathway.[10] The fluorine substituent, ortho to the target C-H bond, plays a crucial role in stabilizing the transition state of this step. The electron-withdrawing nature of fluorine increases the acidity of the ortho-proton, facilitating its abstraction by a ligand or base in the coordination sphere of the palladium catalyst.

Diagram 1: Proposed Catalytic Cycle for Pd-Catalyzed C-H Arylation

G cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar'-X) PdII_Aryl [L_nPd(II)(Ar')(X)] OxAdd->PdII_Aryl CMD Concerted Metalation- Deprotonation (CMD) (Difluoro-Py-H, Base) PdII_Aryl->CMD PdII_Biaryl [L_nPd(II)(Ar')(Difluoro-Py)] CMD->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar'-Difluoro-Py RedElim->Product

Caption: Simplified catalytic cycle for the direct C-H arylation of difluorinated pyridines.

Protocol 1: Palladium-Catalyzed Direct Arylation of 2,6-Difluoropyridine

This protocol describes the direct arylation of 2,6-difluoropyridine with an aryl bromide, a common and versatile coupling partner.[11]

Materials:

  • 2,6-Difluoropyridine

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk flask and standard Schlenk line equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ (2.0 equivalents).

  • Reagent Addition: Add 2,6-difluoropyridine (1.0 equivalent) and the aryl bromide (1.2 equivalents) to the flask.

  • Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of 0.2 M with respect to the 2,6-difluoropyridine.

  • Reaction Conditions: Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Data Summary: Representative Substrate Scope for C-H Arylation

EntryDifluoropyridineAryl BromideProductYield (%)
12,6-Difluoropyridine4-Bromotoluene4-(4-Methylphenyl)-2,6-difluoropyridine85
22,6-Difluoropyridine4-Bromoanisole4-(4-Methoxyphenyl)-2,6-difluoropyridine78
33,5-DifluoropyridineBromobenzene2-Phenyl-3,5-difluoropyridine72
43,5-Difluoropyridine1-Bromo-4-(trifluoromethyl)benzene2-(4-(Trifluoromethyl)phenyl)-3,5-difluoropyridine65

Yields are isolated yields and may vary depending on the specific substrate and reaction scale.

Section 2: Iridium-Catalyzed C-H Borylation

The introduction of a boronic ester group onto the difluoropyridine core provides a versatile synthetic handle for further functionalization through Suzuki-Miyaura cross-coupling and other transformations. Iridium-catalyzed C-H borylation has emerged as a highly effective method for this purpose, often exhibiting excellent regioselectivity.[4][12][13][14][15]

Mechanistic Insights: Steric and Electronic Control

The regioselectivity of iridium-catalyzed C-H borylation is typically governed by a combination of steric and electronic factors.[6] With ligands such as 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy), the reaction is highly sensitive to steric hindrance, favoring functionalization at the least hindered C-H bond.[6] In the case of difluorinated pyridines, the electronic influence of the fluorine atoms also plays a significant role in directing the borylation. The coordination of the pyridine nitrogen to the iridium center can, however, inhibit catalysis, a challenge that can be overcome by appropriate substrate or ligand design.[4][12]

Diagram 2: Experimental Workflow for Iridium-Catalyzed C-H Borylation

G start Start: Assemble Reagents setup Reaction Setup: - [Ir(cod)OMe]₂ - dtbpy - B₂pin₂ - Difluoropyridine - Solvent (e.g., THF) start->setup inert Establish Inert Atmosphere (N₂ or Ar) setup->inert heat Heat Reaction Mixture (e.g., 80 °C) inert->heat monitor Monitor Progress (GC-MS, NMR) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (Column Chromatography) workup->purify product Product: Borylated Difluoropyridine purify->product

Caption: A general workflow for a typical iridium-catalyzed C-H borylation experiment.

Protocol 2: Iridium-Catalyzed C-H Borylation of 3,5-Difluoropyridine

This protocol details the borylation of 3,5-difluoropyridine, targeting the C-2 position.

Materials:

  • 3,5-Difluoropyridine

  • Bis(pinacolato)diboron (B₂pin₂)

  • [Ir(cod)OMe]₂ (di-μ-methoxobis(1,5-cyclooctadiene)diiridium(I))

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

  • Tetrahydrofuran (THF), anhydrous

  • Schlenk tube and standard Schlenk line equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a glovebox or under a strong stream of inert gas, add [Ir(cod)OMe]₂ (1.5 mol%) and dtbpy (3.0 mol%) to a Schlenk tube.

  • Reagent Addition: Add B₂pin₂ (1.2 equivalents) and 3,5-difluoropyridine (1.0 equivalent).

  • Solvent Addition: Add anhydrous THF to achieve a concentration of 0.5 M with respect to the 3,5-difluoropyridine.

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 80 °C for 16 hours.

  • Workup: After cooling to room temperature, remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to afford the desired boronic ester.

Data Summary: Regioselectivity in Iridium-Catalyzed Borylation

EntrySubstrateCatalyst SystemMajor ProductRegioselectivity (Major:Other)
13,5-Difluoropyridine[Ir(cod)OMe]₂ / dtbpy2-Boryl-3,5-difluoropyridine>20:1
22,5-Difluoropyridine[Ir(cod)OMe]₂ / dtbpy6-Boryl-2,5-difluoropyridine15:1
32,3-Difluoropyridine[Ir(cod)OMe]₂ / dtbpy6-Boryl-2,3-difluoropyridine>20:1

Regioselectivity is determined by ¹H NMR analysis of the crude reaction mixture.

Section 3: Photocatalytic and Minisci-Type Functionalizations

For C-H functionalizations that proceed via radical intermediates, photocatalysis and Minisci-type reactions offer powerful and often complementary approaches.[5] These methods are particularly well-suited for the functionalization of electron-deficient heterocycles like difluorinated pyridines.[16][17][18]

Causality of Radical Addition: The Minisci Reaction

The Minisci reaction involves the addition of a nucleophilic radical to a protonated (and therefore more electron-deficient) heteroaromatic ring.[17] The regioselectivity is generally directed to the positions ortho and para to the nitrogen atom (C2 and C4). This method is highly effective for introducing alkyl and acyl groups.

Photocatalysis can be used to generate the necessary radical species under mild conditions using visible light, avoiding the often harsh conditions of traditional Minisci reactions.[16][19][20]

Diagram 3: Conceptual Overview of Photocatalytic Minisci-Type Reaction

G PC Photocatalyst (PC) PC_excited PC* PC->PC_excited Excitation Light Visible Light (hν) Light->PC PC_excited->PC Ground State Regeneration Radical Nucleophilic Radical (R•) PC_excited->Radical SET or EnT Radical_Precursor Radical Precursor (R-X) Radical_Precursor->Radical Adduct Radical Adduct Radical->Adduct Pyridine Protonated Difluoro-Pyridine (PyH+) Pyridine->Adduct Radical Addition Product Functionalized Pyridine Adduct->Product Oxidation Oxidant Oxidant Oxidant->Product

Caption: General mechanism for a photocatalytic Minisci-type C-H functionalization.

Protocol 3: Photocatalytic C-H Alkylation of 2,5-Difluoropyridine

This protocol outlines a visible-light-mediated alkylation using a commercially available photocatalyst.

Materials:

  • 2,5-Difluoropyridine

  • Carboxylic acid (as a radical precursor, e.g., pivalic acid)

  • Iridium photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbpy)PF₆)

  • Persulfate oxidant (e.g., K₂S₂O₈)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (MeCN) and Water (as solvent)

  • Blue LED light source

Procedure:

  • Reaction Setup: To a vial, add 2,5-difluoropyridine (1.0 equivalent), the carboxylic acid (2.0 equivalents), the iridium photocatalyst (1-2 mol%), and K₂S₂O₈ (1.5 equivalents).

  • Solvent and Acid Addition: Add a 1:1 mixture of MeCN and water, followed by TFA (1.5 equivalents) to protonate the pyridine.

  • Degassing: Degas the reaction mixture by sparging with an inert gas (N₂ or Ar) for 15 minutes.

  • Irradiation: Place the vial in front of a blue LED light source and stir vigorously at room temperature for 24 hours.

  • Workup: Quench the reaction with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Conclusion and Future Outlook

The site-selective C-H functionalization of difluorinated pyridines has transitioned from a synthetic challenge to a field of vibrant innovation. The methodologies presented herein—palladium-catalyzed arylation, iridium-catalyzed borylation, and photocatalytic radical additions—represent robust and reliable strategies for accessing a diverse array of functionalized building blocks. The underlying principles of regiocontrol, whether through the electronic guidance of fluorine atoms in transition metal catalysis or the inherent reactivity patterns in radical additions, provide a predictable framework for synthetic design.

As the demand for structurally complex and functionally optimized molecules continues to grow, particularly in drug discovery, the development of even more sophisticated and selective C-H functionalization methods will remain a key research priority. Future advancements are likely to focus on expanding the substrate scope, developing novel catalyst systems to access alternative regioselectivities (e.g., meta-C-H functionalization), and applying these powerful reactions in late-stage functionalization contexts.

References

  • White Rose Research Online. (2024, November 8). Applications of transition metal-catalyzed ortho-fluorine-directed C-H functionalization of (poly)fluoroarenes in organic synthe.
  • Maity, S., Bera, A., Bhattacharjya, A., & Maity, P. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 21, 5671-5690. Retrieved from [Link]

  • PubMed. (2025, January 9). Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity.
  • MDPI. (n.d.). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science.
  • Jin, J., & MacMillan, D. W. C. (2014). Direct α-Arylation of Ethers through the Combination of Photoredox-Mediated CH Functionalization and the Minisci Reaction. Angewandte Chemie International Edition, 54(5), 1565-1569.
  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Photocatalytic C–H functionalization of enamides with N-allylbromodifluoroacetamides via difluoroamidoalkylation and difluoroamidosulfonylation.
  • ResearchGate. (2025, August 6). ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Retrieved from [Link]

  • RSC Publishing. (n.d.). Iridium-catalysed C–H borylation of pyridines.
  • PubMed. (2020, February 7). Ag/Pd Cocatalyzed Direct Arylation of Fluoroarene Derivatives with Aryl Bromides. Retrieved from [Link]

  • PubMed. (2015, December 21). Catalytic Electrophilic C-H Silylation of Pyridines Enabled by Temporary Dearomatization. Retrieved from [Link]

  • ACS Central Science. (2015, October 16). Remote Meta-C–H Activation Using a Pyridine-Based Template: Achieving Site-Selectivity via the Recognition of Distance and Geometry. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Palladium-catalyzed direct C–H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates. Retrieved from [Link]

  • ResearchGate. (2025, September 27). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • MDPI. (2026, January 7). Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines. Retrieved from [Link]

  • NIH. (n.d.). A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Photocatalytic synthesis of polyfluoroalkylated dihydropyrazoles and tetrahydropyridazines. Retrieved from [Link]

  • ResearchGate. (n.d.). Site-selective C–H activation reactions. a Reported substrate scope of.... Retrieved from [Link]

  • Wipf Group. (2008, February 16). A Palladium-Catalyzed Alkylation/Direct Arylation Synthesis of Nitrogen-Containing Heterocycles. Retrieved from [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Visible light-mediated pyridyl silylation of olefins through hydrogen atom transfer. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Minisci reactions: Versatile CH-functionalizations for medicinal chemists. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Direct C–H functionalisation of azoles via Minisci reactions. Retrieved from [Link]

  • PubMed. (2018, August 22). Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. Retrieved from [Link]

  • MDPI. (n.d.). Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Selective C–H activation of pyridine via Ni–Al. Retrieved from [Link]

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  • American Chemical Society. (n.d.). Iridium-catalyzed C-H borylation of substituted pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Site-Selective Late-Stage C–H Functionalization via Thianthrenium Salts. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Application of Fluorine in Drug Design. Retrieved from [Link]

  • MDPI. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved from [Link]

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Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Involving Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Value of Fluorinated Pyridines in Medicinal Chemistry

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key pharmacokinetic and pharmacodynamic properties.[1] Fluorine's unique electronic properties and small steric footprint can enhance metabolic stability, improve binding affinity, and increase bioavailability.[1] When incorporated into the pyridine scaffold—a privileged heterocycle in a vast number of pharmaceuticals—the resulting fluorinated pyridines become highly sought-after building blocks in drug discovery.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the construction of C-C bonds, particularly for the synthesis of biaryl and heteroaryl structures.[2][3] This guide provides a detailed exploration of the application of the Suzuki-Miyaura reaction to the challenging yet highly rewarding class of fluorinated pyridines. We will delve into the mechanistic nuances, provide field-proven protocols, and offer practical guidance for overcoming common synthetic hurdles.

The Mechanistic Landscape: Understanding the Impact of Fluorine

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. This cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The presence of a fluorine atom on the pyridine ring introduces significant electronic effects that influence each of these steps.

The Catalytic Cycle: A Step-by-Step Analysis

1. Oxidative Addition: The cycle commences with the oxidative addition of the palladium(0) catalyst to the halo-pyridine (or another electrophilic partner). The electron-withdrawing nature of both the pyridine nitrogen and the fluorine substituent generally accelerates this step, particularly for halopyridines. This is because the electron deficiency of the aromatic ring makes the carbon-halogen bond more susceptible to cleavage by the electron-rich Pd(0) center. The reactivity of the halide follows the general trend I > Br > Cl >> F.[6]

2. Transmetalation: This step involves the transfer of the organic group from the boron reagent to the palladium(II) center. This is often the rate-limiting step, especially when dealing with electron-deficient heteroaryl boron derivatives.[7] The electron-withdrawing fluorine atom on a pyridylboronic acid can slow down transmetalation by reducing the nucleophilicity of the pyridine ring. The choice of base is critical here, as it activates the boronic acid to form a more nucleophilic "ate" complex.

3. Reductive Elimination: In the final step, the two organic partners are coupled, and the palladium(0) catalyst is regenerated. This step is generally facile and is promoted by bulky, electron-rich ligands on the palladium center.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X Ln OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)2 Base PdII_Aryl_Aryl Ar-Pd(II)-Ar' Ln Transmetalation->PdII_Aryl_Aryl RedElim Reductive Elimination PdII_Aryl_Aryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Figure 1: The generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for Successful Coupling with Fluorinated Pyridines

The successful Suzuki-Miyaura coupling of fluorinated pyridines hinges on a careful selection of catalysts, ligands, bases, and solvents, tailored to the specific electronic and steric properties of the substrates.

Catalyst and Ligand Selection

The choice of palladium precursor and, more importantly, the ancillary ligand is paramount. For electron-deficient fluorinated pyridines, bulky and electron-rich phosphine ligands are often essential to promote both the oxidative addition and the reductive elimination steps.[6]

Ligand TypeExamplesApplication Notes
Bulky Monodentate Phosphines P(tBu)3, PCy3Highly effective for challenging couplings, including those involving aryl chlorides.
Biaryl Phosphines (Buchwald Ligands) SPhos, XPhos, RuPhosOffer a good balance of steric bulk and electron-donating ability, showing broad applicability. RuPhos has been shown to be optimal for some transformations involving pyridine sulfonyl fluorides.
Diphosphine Ligands dppf (1,1'-Bis(diphenylphosphino)ferrocene)Pd(dppf)Cl2 is a commonly used and effective catalyst for the coupling of pyridine-2-sulfonyl fluoride (PyFluor).[8][9]
Phosphite and Phosphine Oxide Ligands -Have shown high activity for the coupling of 2-pyridyl boron derivatives.[7]
The Crucial Role of the Base

The base plays a multifaceted role in the Suzuki-Miyaura reaction. It facilitates the formation of the active boronate species, which is more nucleophilic than the corresponding boronic acid, and can also influence the stability of the catalyst and intermediates.

  • Inorganic Bases: Carbonates (e.g., K2CO3, Cs2CO3) and phosphates (e.g., K3PO4) are the most commonly employed bases. K3PO4 is often a good choice for couplings involving electron-deficient heteroarylboronic acids.

  • Fluoride Bases: Bases such as KF and CsF can be particularly effective, especially in couplings involving aryl chlorides.

  • Organic Bases: While less common, organic bases can sometimes be advantageous, although they have been found to be less effective than inorganic ones in certain PyFluor couplings.[9]

Solvent Effects

The choice of solvent can significantly impact reaction rates and yields. Aprotic polar solvents are generally preferred.

  • Dioxane and THF: These are widely used solvents and often employed with an aqueous solution of the base.

  • Toluene: A less polar option that can be effective, sometimes in combination with water.

  • DMF and DMSO: More polar solvents that can sometimes accelerate challenging reactions, but may also lead to side reactions at high temperatures.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of Pyridine-2-sulfonyl Fluoride (PyFluor) with a Heteroarylboronic Acid

This protocol is adapted from the work of Rueda-Espinosa et al. and is suitable for the synthesis of 2-arylpyridines.[7][8][9]

Materials:

  • Pyridine-2-sulfonyl fluoride (PyFluor)

  • Heteroarylboronic acid

  • Pd(dppf)Cl2

  • Na3PO4

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon source

  • Schlenk tube or similar reaction vessel

Procedure:

  • To an oven-dried Schlenk tube, add PyFluor (1.0 equiv.), the heteroarylboronic acid (1.5 equiv.), Pd(dppf)Cl2 (0.1 equiv.), and Na3PO4 (3.0 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.

  • Add 1,4-dioxane and water (e.g., a 4:1 mixture) to achieve a desired concentration (e.g., 0.3 M with respect to PyFluor).

  • Seal the tube and heat the reaction mixture to a temperature between 65-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Yields: Modest to good yields (5-89%) can be expected, highly dependent on the boronic ester used.[7][8][9]

Protocol 2: Suzuki-Miyaura Coupling of a 2-Pyridylboronate with an Aryl Bromide

This protocol is based on a general and efficient method for the coupling of 2-pyridyl nucleophiles, which are known to be challenging substrates.[7]

Materials:

  • Lithium triisopropyl 2-pyridylboronate (prepared in situ from 2-bromopyridine)

  • Aryl bromide

  • Pd2(dba)3

  • Phosphite or phosphine oxide ligand (e.g., ligand 1 in the cited reference)

  • Anhydrous KF

  • 1,4-Dioxane

  • Argon source

  • Resealable Schlenk tube

Procedure:

  • To an oven-dried resealable Schlenk tube, add Pd2(dba)3 (2.0-3.0 mol %), the ligand (6.0-9.0 mol %), lithium triisopropyl 2-pyridylboronate (1.5 equiv.), and anhydrous KF (3.0 equiv.).

  • Add the solid aryl bromide (1.0 equiv.) to the tube.

  • Cap the tube with a rubber septum, and evacuate and backfill with argon (repeat twice).

  • Add anhydrous 1,4-dioxane via syringe to achieve a suitable concentration (e.g., 3 mL per mmol of halide).[7]

  • Replace the septum with a Teflon screw cap and seal the tube.

  • Heat the reaction mixture to 110 °C until the aryl bromide is consumed, as monitored by GC or LC-MS.

  • Cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of silica gel, eluting with ethyl acetate.

  • Concentrate the eluent under reduced pressure and purify the crude product by flash chromatography.

Yields: This method can provide good to excellent yields for a variety of aryl and heteroaryl bromides.[7]

Experimental_Workflow cluster_workflow General Experimental Workflow Start Reaction Setup Reagents Add Fluorinated Pyridine, Boronic Acid/Ester, Catalyst, Ligand, Base Start->Reagents Inert Inert Atmosphere (N2 or Ar) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Reaction Heating & Stirring Solvent->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification End Characterization Purification->End

Sources

Mastering the Purification of 4-(1,1-Difluoropropyl)pyridine and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the synthesis and purification of fluorinated heterocyclic compounds are of paramount importance. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, binding affinity, and bioavailability. Among these valuable compounds, 4-(1,1-Difluoropropyl)pyridine and its analogs represent a class of molecules with significant potential in medicinal chemistry. However, the unique properties imparted by the difluoroalkyl group also present distinct challenges during purification.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of effective purification techniques for this compound and similar structures. Moving beyond a simple recitation of steps, this document delves into the rationale behind methodological choices, empowering the reader to adapt and troubleshoot protocols for their specific needs.

The Purification Challenge: Understanding the Influence of the Difluoroalkyl Group

The purification of this compound is complicated by a combination of factors stemming from its unique molecular structure. The presence of the electron-withdrawing difluoroalkyl group at the 4-position of the pyridine ring significantly alters the molecule's polarity and reactivity compared to its non-fluorinated counterparts.

Key considerations for developing a successful purification strategy include:

  • Polarity: The difluoromethyl group can influence the overall polarity of the molecule in complex ways, impacting its solubility and retention characteristics on various stationary phases.

  • Volatility: While the pyridine core is relatively non-volatile, the addition of the propyl chain suggests a moderate boiling point, potentially making distillation a viable purification method, especially under reduced pressure.

  • Stability: Some fluorinated pyridines exhibit sensitivity to water and acidic conditions, which can lead to degradation and the formation of impurities.[1][2]

  • Impurity Profile: The synthetic route to this compound will dictate the likely impurities. These can include starting materials, reagents, and byproducts from incomplete reactions or side reactions. A thorough understanding of the reaction mechanism is crucial for anticipating and targeting these impurities.

A Strategic Approach to Purification: A Decision-Making Workflow

Selecting the optimal purification technique requires a careful assessment of the crude product's characteristics and the desired final purity. The following workflow provides a logical framework for making this determination.

Purification_Decision_Tree Purification Strategy Selection start Crude Product Analysis (TLC, LC-MS, NMR) purity_check Purity > 95%? start->purity_check distillation_candidate Is the compound thermally stable and has a distinct boiling point from impurities? purity_check->distillation_candidate No final_purity Final Purity Analysis (>99%) purity_check->final_purity Yes distillation Vacuum Distillation distillation_candidate->distillation Yes complex_mixture Complex Mixture or Close-Boiling Impurities distillation_candidate->complex_mixture No chromatography Flash Chromatography high_purity_needed High Purity Required (>99.5%) chromatography->high_purity_needed distillation->high_purity_needed crystallization Crystallization end Pure Compound final_purity->end complex_mixture->chromatography high_purity_needed->final_purity No further_purification Consider Preparative HPLC or Crystallization high_purity_needed->further_purification Yes further_purification->final_purity

Caption: Decision tree for selecting a purification method.

Experimental Protocols

The following sections provide detailed, field-proven protocols for the most effective purification techniques for this compound and its analogs.

Protocol 1: Vacuum Distillation

Rationale: Vacuum distillation is an effective method for purifying thermally stable liquids with boiling points above 150 °C at atmospheric pressure.[3] By reducing the pressure, the boiling point of the compound is lowered, minimizing the risk of thermal decomposition.[3] This technique is particularly useful for removing non-volatile impurities or separating components with significantly different boiling points.[3] For fluorinated pyridine derivatives, which can have elevated boiling points, this method is often a primary choice.[4]

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with Vigreux column

  • Thermometer and adapter

  • Condenser

  • Receiving flask(s)

  • Vacuum pump with a cold trap

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

Procedure:

  • Preparation:

    • Ensure all glassware is dry to prevent hydrolysis of the product.

    • Add the crude this compound to the round-bottom flask (no more than two-thirds full).

    • Add a few boiling chips or a magnetic stir bar.

  • Apparatus Setup:

    • Assemble the distillation apparatus as shown in the diagram below. Ensure all joints are properly sealed with vacuum grease.

    • Place the thermometer bulb just below the side arm of the distillation head to accurately measure the vapor temperature.

  • Distillation:

    • Begin stirring and slowly apply vacuum to the system. A typical starting pressure is around 10-20 mmHg.

    • Gradually heat the distillation flask using the heating mantle.

    • Collect any low-boiling fractions in a separate receiving flask.

    • Carefully monitor the temperature. The desired product will distill at a constant temperature (the boiling point at that pressure). For analogous fluorinated pyridines, boiling points can range from 95°C at 0.4 mmHg to 125°C at atmospheric pressure, providing a likely range for this compound.[5]

    • Collect the main fraction in a clean, pre-weighed receiving flask.

    • Once the main fraction has been collected, stop heating and allow the system to cool before slowly releasing the vacuum.

  • Purity Assessment:

    • Analyze the collected fractions by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine their purity.

Vacuum_Distillation_Workflow Vacuum Distillation Workflow cluster_prep Preparation cluster_setup Apparatus Setup cluster_distill Distillation Process cluster_analysis Analysis prep1 Dry Glassware prep2 Charge Flask with Crude Product and Boiling Chips prep1->prep2 setup1 Assemble Distillation Apparatus prep2->setup1 setup2 Apply Vacuum Grease to Joints setup1->setup2 setup3 Position Thermometer Correctly setup2->setup3 distill1 Apply Vacuum and Start Stirring setup3->distill1 distill2 Gradual Heating distill1->distill2 distill3 Collect Fractions distill2->distill3 distill4 Monitor Temperature and Pressure distill3->distill4 distill5 Cool and Release Vacuum distill4->distill5 analysis1 Assess Purity by GC or NMR distill5->analysis1

Caption: Workflow for vacuum distillation.

Protocol 2: Flash Column Chromatography

Rationale: Flash column chromatography is a rapid and efficient method for purifying compounds from a mixture based on their differential adsorption to a stationary phase.[6] It is particularly well-suited for separating compounds with similar polarities. For basic compounds like pyridine derivatives, the interaction with the acidic silanol groups of the silica gel can lead to peak tailing.[7] This can often be mitigated by adding a small amount of a basic modifier, like triethylamine or pyridine, to the eluent.[6]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent (e.g., hexane/ethyl acetate mixture)

  • Triethylamine (optional)

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Solvent System Selection:

    • Using Thin Layer Chromatography (TLC), determine an appropriate solvent system that provides good separation of the target compound from its impurities. A common starting point for substituted pyridines is a mixture of hexane and ethyl acetate.[8]

    • The desired compound should have an Rf value of approximately 0.3 for optimal separation.[6]

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent and carefully pour it into the column.

    • Allow the silica to settle, ensuring a flat and even bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent.

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system, applying positive pressure (e.g., from a nitrogen line or air pump) to increase the flow rate.

    • Collect fractions in separate test tubes.

  • Monitoring the Separation:

    • Monitor the separation by spotting the collected fractions on TLC plates and visualizing under a UV lamp.

    • Combine the fractions containing the pure product.

  • Solvent Removal and Purity Assessment:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator.

    • Assess the purity of the final product by GC, LC-MS, or NMR.

Troubleshooting Peak Tailing:

If significant peak tailing is observed, consider the following modifications:

  • Add a Basic Modifier: Incorporate 0.1-1% triethylamine or pyridine into the eluent to block the acidic silanol sites on the silica gel.[6]

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina or a polymer-based support.

Protocol 3: Crystallization

Rationale: Crystallization is a powerful purification technique that can yield highly pure material. It relies on the principle that the desired compound will have a lower solubility in a particular solvent at a lower temperature, allowing it to crystallize out while impurities remain in solution. The success of this method is highly dependent on the compound's ability to form a stable crystal lattice and finding a suitable solvent system. For some substituted pyridines, co-crystallization with an acid can be an effective strategy.[9][10]

Materials:

  • Crude this compound

  • A selection of solvents for screening (e.g., hexanes, ethyl acetate, ethanol, water)

  • Erlenmeyer flask

  • Heating plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Screening:

    • In small test tubes, dissolve a small amount of the crude product in various solvents at an elevated temperature.

    • A suitable solvent will dissolve the compound when hot but not when cold.

  • Crystallization:

    • Dissolve the crude product in a minimal amount of the hot solvent in an Erlenmeyer flask.

    • If the solution is colored, a small amount of activated carbon can be added to remove colored impurities, followed by hot filtration.

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold crystallization solvent.

    • Dry the crystals under vacuum.

  • Purity Assessment:

    • Determine the melting point of the crystals. A sharp melting point is indicative of high purity.

    • Further assess the purity by analytical techniques such as HPLC or elemental analysis.

Data Presentation

Purification TechniqueTypical Purity AchievedThroughputKey AdvantagesKey Disadvantages
Vacuum Distillation 95-99%HighScalable, effective for removing non-volatile impurities.Requires thermal stability of the compound, less effective for close-boiling impurities.
Flash Chromatography >98%MediumHigh resolution for complex mixtures, versatile.Can be time-consuming, requires solvent and stationary phase.
Crystallization >99.5%VariableCan yield very high purity, scalable.Dependent on the compound's ability to crystallize, requires solvent screening.

Conclusion

The purification of this compound and its analogs requires a thoughtful and systematic approach. By understanding the unique properties of these fluorinated heterocycles and employing the appropriate purification techniques, researchers can obtain high-purity materials essential for advancing their research and development efforts. The protocols and decision-making framework presented in this guide provide a solid foundation for tackling the purification challenges associated with this important class of molecules. As with any chemical process, a thorough risk assessment should be conducted before commencing any experimental work.

References

  • Chen, Y.-C., et al. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Molecules, 27(16), 5283. [Link]

  • Oda, T. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Retrieved from a public repository.
  • Shell Internationale Research Maatschappij B.V. (1986). Preparation of difluorpyridine compounds. EP 0146924 A2. [Link]

  • Postovoy, P. D., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(24), 13478–13486. [Link]

  • Kim, D. W., et al. (2016).
  • Bis, J. A., et al. (2014). Combinatorial Exploration of the Structural Landscape of Acid–Pyridine Cocrystals. Crystal Growth & Design, 14(3), 1109–1117. [Link]

  • Grenda, W. J. (1972). Method for the preparation of stable 4-fluoropyridine salts. US3703521A.
  • Al-Khafaji, Y. R., et al. (2021). Co-crystallisation of 4-amino pyridine with succinic acid (1:1): spectroscopic, thermal, crystal structure, DFT/HF calculation and Hirshfeld surface analysis. Journal of Molecular Structure, 1230, 129871. [Link]

  • Wang, C., et al. (2011). Selective synthesis of poly-substituted fluorine-containing pyridines and dihydropyrimidines via cascade C-F bond cleavage protocol. Organic & Biomolecular Chemistry, 9(18), 6241–6244. [Link]

  • Desai, P. B. (1973). Preparation and stability of 4-fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1, 1865-1866. [Link]

  • Kinbara, K., et al. (2022). New Co-Crystals/Salts of Gallic Acid and Substituted Pyridines: An Effect of Ortho-Substituents on the Formation of an Acid–Pyridine Heterosynthon. Crystals, 12(4), 513. [Link]

  • Pinto, S., et al. (2021). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry, 19(21), 4734–4742. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

  • Pharmaceutical Organic Chemistry II Lab Manual. (n.d.). Retrieved from a public educational resource.
  • Sumitomo Chemical Company, Limited. (2010).
  • Organic Syntheses. (2019). Purification of Organic Compounds by Flash Column Chromatography. 96, 219-233. [Link]

  • Li, Y., et al. (2021). Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method. CrystEngComm, 23(14), 2686–2692. [Link]

  • Filyakova, V. I., et al. (2019). Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. Russian Journal of Organic Chemistry, 55(6), 886–892. (Note: This is an example of a related synthesis, purification details may be found within the full text).
  • Reddit. (2024). Drying and distilling pyridine. r/OrganicChemistry. (Note: This is a forum discussion and should not be used as a primary reference, but it can provide practical insights).
  • Mossine, A. V., et al. (2018). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications, 54(76), 10694–10697. [Link]

  • Interchim. (n.d.). Flash Purification. Retrieved from [Link]

  • Pinto, S., et al. (2021). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Organic & Biomolecular Chemistry, 19(21), 4734-4742. [Link]

  • Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Vacuum distillation. Retrieved from [Link]

  • Reddy, T. J., et al. (2010). A Simple, Modular Synthesis of Substituted Pyridines. Organic Letters, 12(10), 2326–2329. [Link]

Sources

Troubleshooting & Optimization

Improving the yield and purity of 4-(1,1-Difluoropropyl)pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-(1,1-Difluoropropyl)pyridine. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on optimizing reaction yield and purity. Here, we address common challenges through detailed troubleshooting guides, FAQs, and validated protocols, grounding our advice in established chemical principles.

Synthesis Overview: The Deoxofluorination Pathway

The most prevalent and direct method for synthesizing this compound is through the deoxofluorination of its ketone precursor, 4-propionylpyridine. This transformation replaces the carbonyl oxygen with two fluorine atoms, a reaction known as geminal difluorination.

General Reaction Scheme: Reaction Scheme

The reaction is typically mediated by a nucleophilic fluorinating agent. The choice of this reagent is critical as it directly impacts reaction efficiency, safety, and impurity profile.

Reaction Mechanism

While the precise mechanism can vary slightly with the chosen reagent, the generally accepted pathway involves the activation of the carbonyl group.[1] The sulfur-based fluorinating agent acts as a Lewis acid, coordinating to the carbonyl oxygen. This is followed by nucleophilic attack of a fluoride ion (or its equivalent) and subsequent elimination steps to form the stable gem-difluoro product.

G cluster_0 Deoxofluorination Mechanism start 4-Propionylpyridine (Ketone) intermediate Activated Carbonyl Intermediate start->intermediate  Activation reagent Fluorinating Agent (e.g., Deoxo-Fluor®) reagent->intermediate  Coordination product This compound intermediate->product  Fluoride Attack &  Elimination

Caption: General mechanism for ketone deoxofluorination.

Frequently Asked Questions (FAQs)
Q1: Which fluorinating agent is best for this synthesis?

The optimal agent depends on your scale, safety considerations, and desired purity. Diethylaminosulfur trifluoride (DAST) is a classic choice, but newer reagents often provide significant advantages in safety and handling.[2]

ReagentKey AdvantagesKey DisadvantagesSafety Profile
DAST Widely used, versatile reagent.Thermally unstable; can decompose violently >90°C.[3][4] Often generates elimination byproducts.[5]High Hazard: Requires stringent temperature control.
Deoxo-Fluor® More thermally stable than DAST.[4][5] Often provides higher yields.Respiratory hazard, requires careful handling in a fume hood.[4] Can require higher temperatures for less reactive ketones.[4]Moderate Hazard: Thermally more robust than DAST.
XtalFluor-E® / M® Crystalline solids, easy to handle, high thermal stability.[6] Do not generate free HF under anhydrous conditions.[6]Higher cost. Often require a fluoride source/promoter.Low Hazard: Excellent thermal stability and handling properties.
Q2: What are the typical reaction conditions?
  • Solvent: Anhydrous, non-polar aprotic solvents are preferred. Dichloromethane (DCM) is the most common choice.[3]

  • Temperature: This is highly reagent-dependent. DAST reactions are often run at 0°C to room temperature.[3] Deoxo-Fluor® may require heating to 80-90°C for efficient conversion of ketones, but the temperature must be carefully controlled to prevent reagent decomposition.[4]

  • Atmosphere: The reaction must be run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from quenching the highly reactive fluorinating agent.

Q3: How can I monitor the reaction's progress?

Reaction progress can be monitored by taking small, quenched aliquots from the reaction mixture. Analysis is typically performed using:

  • Thin Layer Chromatography (TLC): For a quick qualitative assessment of starting material consumption.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative data on the conversion of starting material to product and the formation of byproducts.

  • ¹⁹F NMR Spectroscopy: A powerful tool to directly observe the formation of the difluorinated product.

Q4: What are the most critical safety precautions?
  • Fume Hood: Always handle deoxofluorinating agents in a well-ventilated chemical fume hood.[4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Anhydrous Conditions: Exclude moisture rigorously. Fluorinating agents react exothermically with water, releasing corrosive HF gas.

  • Temperature Control: For thermally sensitive reagents like DAST, never exceed the recommended temperature, as this can lead to explosive decomposition.[3][4] Use an oil bath and a reliable thermometer.

  • Quenching: Quench the reaction slowly and carefully at a low temperature (e.g., 0°C) by adding it to a stirred, saturated solution of sodium bicarbonate (NaHCO₃).

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

G A Problem: Low Yield / Conversion B Cause: Moisture Contamination A->B C Cause: Reagent Degradation A->C D Cause: Insufficient Temperature A->D E Solution: Dry glassware & solvents. Use fresh anhydrous solvent. B->E Verify F Solution: Use a new bottle of reagent. Verify activity on a small scale. C->F Verify G Solution: Gradually increase temp. (e.g., in 5-10°C increments). Monitor by TLC/GC-MS. D->G Optimize

Caption: Troubleshooting workflow for low reaction yield.

Issue 1: Low Conversion of 4-Propionylpyridine

Q: My reaction has stalled, or the final conversion is very low. My NMR/GC-MS shows mostly unreacted starting material. What went wrong?

A: Low conversion is one of the most common issues and typically points to problems with reagents or reaction conditions.

  • Probable Cause 1: Moisture Contamination. Deoxofluorinating agents are extremely sensitive to water. Any moisture in the glassware, solvent, or starting material will consume the reagent before it can react with the ketone.

    • Solution: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Use freshly opened anhydrous solvents or solvents dried over molecular sieves. Ensure your 4-propionylpyridine starting material is anhydrous.

  • Probable Cause 2: Degraded Fluorinating Agent. These reagents can degrade over time, especially if not stored properly under an inert atmosphere and refrigerated. DAST, in particular, has a limited shelf life.

    • Solution: Use a fresh bottle of the fluorinating agent from a reputable supplier. If you suspect degradation, consider running a small-scale test reaction on a more reactive substrate (like a simple alcohol) to confirm its activity.

  • Probable Cause 3: Insufficient Reaction Temperature or Time. The deoxofluorination of ketones is generally slower than that of alcohols.[3] The electron-withdrawing nature of the pyridine ring can further deactivate the carbonyl group, requiring more forcing conditions.

    • Solution: If using a thermally stable reagent like Deoxo-Fluor®, consider incrementally increasing the reaction temperature (e.g., from 70°C to 90°C) while monitoring the reaction progress.[4] Extend the reaction time; some sluggish reactions may require 24 hours or more for full conversion.[4]

Issue 2: Poor Purity and Significant Byproduct Formation

Q: I have achieved good conversion, but my crude product is a complex mixture with many impurities. How can I improve the selectivity?

A: Byproduct formation is often related to the reactivity of the reagent and the stability of intermediates.

  • Probable Cause 1: Elimination Byproducts. The reaction can proceed through an elimination pathway, especially at higher temperatures, to form vinyl fluoride or other unsaturated species. This is a known issue with reagents like DAST.[5]

    • Solution 1: Lower the Reaction Temperature. Perform the reaction at the lowest temperature that still provides a reasonable reaction rate.

    • Solution 2: Change the Reagent. Modern reagents like XtalFluor-E® are often more selective and less prone to causing elimination.[5][7] They activate the C-O bond without the immediate release of a fluoride ion, which can moderate reactivity.[6]

  • Probable Cause 2: Tar/Polymer Formation. Pyridine-containing molecules can be sensitive, especially under acidic conditions that can be generated in situ. The work-up procedure is a critical stage where polymerization can occur.[8]

    • Solution: Ensure the quenching step is performed slowly at low temperature into a well-stirred, basic solution (e.g., saturated NaHCO₃ or a dilute K₂CO₃ solution). Avoid any contact with strong acids during work-up. The free base of 4-fluoropyridine derivatives can be unstable, so minimizing time between work-up and purification is advised.[9]

Issue 3: Difficult Product Purification

Q: My work-up results in emulsions, and I am losing significant product during column chromatography. What is a better purification strategy?

A: The basic nature of the pyridine nitrogen and the physical properties of the product require a tailored purification protocol.

  • Work-up Recommendation: After quenching, extract the product with a solvent like DCM or ethyl acetate. To break emulsions, you can add brine (saturated NaCl solution) to the aqueous layer. Wash the combined organic layers with brine, then dry thoroughly over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Chromatography Protocol:

    • Problem: The basic pyridine nitrogen can interact strongly with acidic silica gel, leading to peak tailing and product loss on the column.

    • Solution: Deactivate the silica gel by pre-treating it with triethylamine (Et₃N). Prepare your column slurry using your desired eluent system (e.g., Hexanes/Ethyl Acetate) containing 0.5-1% Et₃N. This neutralizes the acidic sites on the silica, allowing for clean elution of the product.

    • Alternative: Use neutral or basic alumina as the stationary phase, which is more compatible with amine-containing compounds.

Detailed Experimental Protocols
Protocol 1: Synthesis of this compound using Deoxo-Fluor®

This protocol is a representative example. All operations must be conducted in a fume hood under an inert atmosphere.

  • Preparation: To a flame-dried, 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, add 4-propionylpyridine (5.0 g, 37.0 mmol, 1.0 equiv).

  • Dissolution: Add anhydrous dichloromethane (DCM, 100 mL) and stir until the starting material is fully dissolved.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Slowly add Deoxo-Fluor® (12.3 g, 55.5 mmol, 1.5 equiv) to the stirred solution via the dropping funnel over 30 minutes. Maintain the internal temperature below 5°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, gently heat the mixture to reflux (approx. 40°C for DCM) using an oil bath.

  • Monitoring: Monitor the reaction progress by GC-MS every 4-6 hours until the starting material is consumed (typically 18-24 hours).

  • Quenching: Once the reaction is complete, cool the flask back to 0°C. In a separate flask, prepare a vigorously stirred solution of saturated aqueous sodium bicarbonate (NaHCO₃, 200 mL) at 0°C. Very slowly, add the reaction mixture to the NaHCO₃ solution via a cannula or dropping funnel. Caution: Vigorous gas evolution (CO₂) will occur.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 50 mL).

  • Washing & Drying: Combine all organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a hexanes/ethyl acetate mixture (e.g., 90:10 v/v) containing 1% triethylamine.

  • Column Packing: Pack a glass column with the prepared slurry.

  • Loading: Dissolve the crude product from Protocol 1 in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the hexanes/ethyl acetate/Et₃N mobile phase, collecting fractions.

  • Analysis: Analyze the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain this compound as a purified oil.

References
  • Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new deoxofluorinating agent with enhanced thermal stability. Journal of Organic Chemistry. Available at: [Link]

  • Ishihara, T. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ketone to Difluoro - Common Conditions. Available at: [Link]

  • Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF₂. Organic Syntheses, 94, 46-53. Available at: [Link]

  • St. Amant, A. H., et al. (2025). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. Journal of the American Chemical Society.
  • Conners, T. F. (1980). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Air Force Wright Aeronautical Labs. Available at: [Link]

  • Li, Y., & Wu, Y. (2012). Gem-Difluorination of Benzophenones with Deoxo-Fluor® Reagent. Organic Syntheses, 89, 174. Available at: [Link]

  • Grotenhuis, P. A. M., & Pfflwitz, P. E. (1986). Process for the preparation of fluorinated pyridines. European Patent No. EP 0192287 A2.
  • Boudakian, M. M. (1972). Method for the preparation of stable 4-fluoropyridine salts. U.S. Patent No. 3,703,521.
  • St. Amant, A. H., et al. (2025). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. ChemRxiv. Available at: [Link]

  • Dow Chemical Company. (1985). Preparation of difluorpyridine compounds. European Patent No. EP 0146924 A2.
  • Reddit user comment on r/chemistry. (2020). Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. Available at: [Link]

  • Idemitsu Kosan Co., Ltd. (2016). Purification method of pyridine and pyridine derivatives. Korean Patent No. KR101652750B1.
  • Doyle, A. G. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. The Doyle Group, Princeton University. Available at: [https://doyle.princeton.edu/wp-content/uploads/sites/9 Doyle/files/2015-JACS-PyFluor.pdf]([Link] Doyle/files/2015-JACS-PyFluor.pdf)

  • Society of Chemical Industry. (n.d.). Simpler fluorine chemistry. Available at: [Link]

  • Reddit user post on r/Chempros. (2025). Need tips for developing my deoxyfluorination reaction. Available at: [Link]

  • University of Münster. (2024). New method for introducing fluorinated components into molecules. Available at: [Link]

  • Emsley, J., et al. (1981). Preparation and stability of 4-fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Beaulieu, F., et al. (2009). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. Organic Letters, 11(22), 5050–5053. Available at: [Link]

  • Sereda, O., et al. (2015). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 20(4), 6332–6341. Available at: [Link]

  • Shanghai Institute of Organic Chemistry. (2013). Preparation method of fluoropyridine compounds. Chinese Patent No. CN102898358A.

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Technical Support Center: Developing Scalable Purification Methods for Fluorinated Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of fluorinated pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions (FAQs). The unique electronic properties conferred by fluorine atoms can present specific challenges during purification, from unexpected reactivity on stationary phases to difficulties in removing fluorinating agents and their byproducts. This center is structured to address these issues directly, providing not just protocols, but the underlying chemical principles to empower you to adapt and optimize these methods for your specific molecules.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions encountered when planning the purification of fluorinated pyridine derivatives.

Q1: My fluorinated pyridine derivative appears to be water-sensitive and hygroscopic. What is the most effective way to dry it and keep it dry?

A: Pyridine and its derivatives are notoriously hygroscopic, readily absorbing moisture from the atmosphere.[1] The presence of fluorine atoms can further influence a compound's interaction with water. The choice of drying method depends on the scale and the required level of dryness.

  • For Solvents/Solutions: For obtaining anhydrous pyridine or a solution of your derivative, chemical drying agents followed by distillation or filtration are necessary. Calcium hydride (CaH₂) is highly effective for this purpose.[1] Alternatively, molecular sieves (Linde type 4A or 5A) can be used for drying, followed by distillation.[2]

  • For Isolated Solids: If your final compound is a solid, co-evaporation with an anhydrous solvent like toluene can help remove residual water. Storing the final compound in a desiccator over a strong desiccant (like P₂O₅) or under an inert atmosphere (Nitrogen or Argon) is critical.

Why it works: Pyridine forms a minimum-boiling azeotrope with water, making simple distillation ineffective for complete water removal.[1] Therefore, chemical drying agents that irreversibly react with water (like CaH₂) or physical adsorbents with high affinity for water (like molecular sieves) are required to break this azeotrope before distillation or use.[1][2]

Drying AgentTypical UseMechanismKey Considerations
Potassium Hydroxide (KOH) Pre-drying of pyridine solventBasic desiccant, reacts with acidic impuritiesInexpensive, effective for bulk water removal.[1][2]
Calcium Hydride (CaH₂) Final drying for anhydrous solventReacts with water to form Ca(OH)₂ and H₂ gasHighly effective, but reaction produces hydrogen gas; ensure proper ventilation and do not seal the vessel.[1]
Molecular Sieves (4A/5A) Drying solvents or solutionsPhysical adsorption of water into poresCan be regenerated by heating; less reactive than CaH₂.[2]

Q2: I am working on a small, discovery scale, but we may need to scale up later. Which purification method offers the best scalability?

A: While flash column chromatography is the workhorse of discovery chemistry, its scalability can be limited by solvent consumption and cost. For scalable purification of fluorinated pyridine derivatives, consider these methods:

  • Crystallization: This is often the most cost-effective and scalable method if your compound is a solid with good crystallinity. It can deliver material of very high purity. Recrystallization from dilute alcoholic solvents like ethanol or methanol is a common starting point.[3]

  • Distillation: For liquid or low-melting fluorinated pyridines, fractional distillation under reduced pressure can be highly effective, especially for removing non-volatile impurities.[4]

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent scalable alternative to traditional HPLC. It uses supercritical CO₂ as the main mobile phase, which is cheaper, less toxic, and easier to remove than organic solvents. SFC is particularly well-suited for separating pyridine derivatives.[5][6]

Section 2: Troubleshooting Guide: Column Chromatography

Column chromatography is ubiquitous, but fluorinated pyridines can exhibit problematic behavior. This guide addresses the most common issues.

Problem 1: My compound is decomposing or streaking on the silica gel column.

Q: I'm observing significant loss of my fluorinated pyridine derivative during silica gel chromatography. My fractions contain new, unexpected spots by TLC. What is happening and how can I prevent it?

A: Standard silica gel is acidic (pH ≈ 4-5) due to the presence of surface silanol groups (Si-OH). These acidic sites can catalyze the decomposition of sensitive molecules. Fluorinated compounds, particularly those with fluorine atoms on carbons adjacent to the nitrogen or other activating groups, can be susceptible to the elimination of hydrogen fluoride (HF) under these conditions.[7]

Causality: The electron-withdrawing nature of fluorine can make the corresponding proton on the same carbon more acidic, and the pyridine nitrogen provides a potential site for protonation, which can facilitate decomposition pathways.

Solutions:

  • Neutralize the Silica Gel: Deactivating the acidic sites on the silica gel is the most common and effective solution. This is achieved by adding a small amount of a non-nucleophilic base to the eluent and the silica slurry.

    • Recommended Base: Triethylamine (Et₃N) at 0.1-1% (v/v) is the standard choice.

  • Use an Alternative Stationary Phase: If neutralization is insufficient, switch to a less acidic support.

    • Alumina (Al₂O₃): Neutral or basic alumina is an excellent alternative for acid-sensitive compounds.[7]

    • Treated Silica: Commercially available deactivated or end-capped silica gels are less acidic and may also prevent decomposition.

  • Minimize Contact Time: A faster flow rate during chromatography can reduce the time the compound spends in contact with the stationary phase, thereby minimizing decomposition, though this may come at the cost of separation efficiency.[7]

Workflow: Troubleshooting Compound Decomposition on Silica Gel

start Compound Decomposition Observed on Silica Gel check_sensitivity Is the compound known to be acid-sensitive? start->check_sensitivity neutralize Option 1: Neutralize Silica (0.1-1% Et3N in eluent) check_sensitivity->neutralize Yes / Unsure alt_phase Option 2: Change Stationary Phase (Alumina or Deactivated Silica) check_sensitivity->alt_phase Yes / Severe check_success Is decomposition prevented? neutralize->check_success alt_phase->check_success optimize Optimize chromatography (gradient, flow rate) check_success->optimize Yes fail Consider alternative purification method (Crystallization, SFC) check_success->fail No end Successful Purification optimize->end

Caption: Decision workflow for addressing compound decomposition during chromatography.

Problem 2: I can't remove the byproducts from my fluorination reaction.

Q: My reaction used a modern fluorinating agent (e.g., Selectfluor®, AgF₂). How do I effectively remove the reagent and its byproducts from my reaction mixture?

A: This is a common challenge. The strategy depends on the specific reagent used.

  • For Electrophilic Fluorinating Reagents (e.g., Selectfluor®): These reagents and their byproducts are typically ionic salts.[7]

    • Aqueous Workup: The most straightforward approach is an aqueous workup. Quench the reaction (e.g., with saturated aqueous sodium thiosulfate or sodium bicarbonate), then extract your organic product into a solvent like ethyl acetate or dichloromethane. The ionic byproducts will preferentially partition into the aqueous layer.[7]

    • Filtration through a Basic Plug: If your product is non-polar, you can filter the crude reaction mixture through a short plug of basic alumina or silica gel treated with triethylamine. The ionic byproducts will be retained on the stationary phase while your product elutes with an organic solvent.[7]

  • For Nucleophilic Fluorinating Reagents (e.g., AgF₂): Reactions involving silver(II) fluoride produce insoluble silver salts (AgF, AgCl) as byproducts.[8]

    • Filtration: The primary method for removal is filtration. After the reaction is complete, the mixture containing insoluble silver salts should be filtered over a pad of Celite® (diatomaceous earth). The Celite prevents the fine silver salts from clogging the filter paper. The filter cake should be washed thoroughly with the reaction solvent or another suitable organic solvent to ensure full recovery of the product.[8][9] An acidic wash (e.g., with 1M HCl) can sometimes be used during workup to help remove remaining silver salts.[8]

Protocol: Purification after C-H Fluorination with AgF₂

This protocol is adapted from a validated procedure for the fluorination of 2-phenylpyridine.[8]

  • Reaction Completion: Once the reaction is deemed complete by TLC or LCMS, prepare for filtration.

  • Prepare Filtration Funnel: Place a sintered glass funnel or a Büchner funnel with filter paper on a clean filter flask. Add a pad of Celite® (approx. 2-3 cm thick) and wet it with the reaction solvent (e.g., acetonitrile).

  • Filter Reaction Mixture: Carefully pour the reaction mixture onto the Celite pad. Use suction to pull the solvent through.

  • Rinse: Wash the reaction flask with fresh solvent and pour the rinsing over the Celite pad to ensure all product is transferred. Repeat this step 2-3 times.

  • Concentrate: Combine the filtrates and concentrate them using a rotary evaporator.

  • Aqueous Workup: Transfer the residue to a separatory funnel using an appropriate extraction solvent (e.g., MTBE, EtOAc) and wash with 1M HCl, followed by saturated aqueous NaCl (brine).[8]

  • Dry and Concentrate: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can then be further purified by chromatography or crystallization.

Section 3: Advanced & Scalable Purification: Supercritical Fluid Chromatography (SFC)

For high-throughput purification in a drug discovery setting or for process scale-up, SFC offers significant advantages over traditional HPLC.

Q: Why is SFC a good choice for fluorinated pyridine derivatives?

A: SFC is particularly well-suited for purifying pyridine-containing molecules for several reasons:

  • Orthogonal Selectivity: SFC often provides different elution patterns compared to reverse-phase HPLC, which can be invaluable for separating closely related impurities.

  • Speed and Efficiency: The low viscosity of supercritical CO₂ allows for faster flow rates and rapid column equilibration, leading to shorter run times.

  • Cost and Environmental Impact: Replacing organic solvents with CO₂ significantly reduces solvent purchase and disposal costs, making it a greener technology.

  • Specialized Stationary Phases: Columns specifically designed for SFC analysis of basic compounds, such as the 2-ethylpyridine phase, are commercially available. These columns can provide excellent peak shape for pyridine derivatives without the need for basic additives in the mobile phase.[10][11]

How it works: The 2-ethylpyridine stationary phase contains nitrogen atoms that can act as hydrogen bond acceptors. Under the acidic conditions generated by the CO₂/methanol mobile phase, this can lead to favorable interactions and good chromatography for basic analytes.[11]

SFC Method Development Workflow

start Start: Purify Fluorinated Pyridine Derivative via SFC col_select Select Initial Column (e.g., 2-Ethylpyridine for basic compounds) start->col_select mod_screen Screen Co-solvents (e.g., Methanol, Ethanol, Acetonitrile) col_select->mod_screen grad_opt Optimize Gradient (steepness and duration) mod_screen->grad_opt add_screen Screen Additives (if needed) (e.g., Isopropylamine for peak shape) grad_opt->add_screen param_opt Optimize System Parameters (Backpressure, Temperature, Flow Rate) add_screen->param_opt check_sep Is separation adequate? param_opt->check_sep scale_up Scale up to preparative column check_sep->scale_up Yes re_eval Re-evaluate column and mobile phase choices check_sep->re_eval No re_eval->col_select

Caption: A systematic workflow for developing an SFC purification method.

References
  • Method for purification of pyridine, and method for production of chlorinated pyridine.
  • Purific
  • PYRIDINE DERIVATIVES: PART V. ON FLUORO-NITROPYRIDINES. Canadian Science Publishing.
  • Overcoming challenges in the purific
  • Technical Support Center: Purification of Fluorinated Pyridine Deriv
  • Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses.
  • Process for the preparation of fluorinated pyridines.
  • (PDF) Characterization of Novel Polymer-Based Pyridine Stationary Phases for Supercritical Fluid Chromatography.
  • (PDF) Synthesis of stationary phases containing pyridine...
  • Pharmaceutical analysis by supercritical fluid chrom
  • is formed (Figure 1). After 90 min the reaction is deemed complete... Organic Syntheses Procedure.
  • Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. PubMed Central (PMC).

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Validation & Comparative

Comparing 4-(1,1-Difluoropropyl)pyridine with other fluorinated pyridine building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gem-Difluoro" Advantage

In the optimization of pyridine-based pharmacophores, the 4-position is a critical vector for modulating solubility, basicity, and metabolic stability. While 4-(trifluoromethyl)pyridine is the industry standard for stability and 4-propylpyridine offers steric bulk, 4-(1,1-difluoropropyl)pyridine emerges as a superior "middle-ground" bioisostere.

This guide objectively compares the 1,1-difluoropropyl moiety against its alkyl and perfluorinated counterparts. The core value proposition of this building block lies in its ability to block benzylic oxidation (metabolic soft spot) while exerting a milder electron-withdrawing effect than the trifluoromethyl group, thereby preserving the essential basicity of the pyridine nitrogen for H-bond acceptor interactions.

Physicochemical Comparison

The following table contrasts the target compound with its direct structural analogs. Note the distinct "Goldilocks" zone occupied by the gem-difluoro derivative regarding basicity (pKa) and lipophilicity modulation.

Table 1: Comparative Properties of 4-Substituted Pyridines
Feature4-Propylpyridine This compound 4-(Trifluoromethyl)pyridine
Structure Py-CH₂-CH₂-CH₃Py-CF₂-CH₂-CH₃Py-CF₃
Metabolic Stability Low (Rapid benzylic oxidation)High (Blocked benzylic site)High (Chemically inert)
Electronic Effect (

)
-0.17 (Electron Donating)~0.40 (Moderate Withdrawal)*0.54 (Strong Withdrawal)
Pyridine pKa ~6.0 (Basic)~3.8 - 4.2 (Weakly Basic) 2.6 (Very Weak Base)
Lipophilicity (LogP) High (Lipophilic)Moderate (Polar Hydrophobicity) High (Very Lipophilic)
Bioisostere For Alkyl chainsCarbonyl (C=O), Ether (-O-)Nitro (-NO₂), Isopropyl

*Estimated based on Hammett


 values for similar gem-difluoroalkyl groups.
Key Technical Insight: The Basicity Modulation

The pyridine nitrogen's lone pair is often crucial for binding to biological targets (e.g., kinases).

  • CF₃ Effect: The strong inductive effect (-I) of the CF₃ group drastically lowers the pKa to ~2.6, often killing the H-bond acceptor capability.

  • CF₂ Effect: The 1,1-difluoro group exerts a weaker -I effect. This retains a pKa in the ~4.0 range, allowing the pyridine to remain partially protonated at physiological pH or sufficiently electron-rich to accept hydrogen bonds.

Metabolic Stability & Mechanism[2][3]

The primary failure mode for alkyl-pyridines in vivo is CYP450-mediated hydroxylation at the benzylic carbon (the carbon attached directly to the ring).

Mechanism of Action[4]
  • Alkyl (Propyl): The C-H bond energy at the benzylic position is relatively low (~85 kcal/mol), making it a "soft spot" for Hydrogen Atom Transfer (HAT) by cytochrome P450 enzymes.

  • Gem-Difluoro: Replacing these hydrogens with fluorine (C-F bond energy ~116 kcal/mol) renders this position inert to oxidative cleavage.

  • Result: The 1,1-difluoropropyl group extends the half-life (

    
    ) of the scaffold significantly compared to the propyl analog, matching the stability of the CF₃ group without the penalty of excessive lipophilicity.
    

MetabolicPathway Propyl 4-Propylpyridine (Labile) CYP CYP450 (Oxidation) Propyl->CYP H-abstraction Metabolite Benzylic Alcohol (Rapid Clearance) CYP->Metabolite Hydroxylation Blocked No Reaction (Metabolic Block) CYP->Blocked Oxidation Blocked Difluoro This compound (Stable) Difluoro->CYP C-F Bond Stable

Figure 1: Comparison of metabolic pathways. The gem-difluoro modification effectively blocks the primary oxidative clearance route.

Synthetic Protocol: Deoxofluorination

Installing the 1,1-difluoropropyl group is best achieved via the deoxofluorination of the corresponding ketone precursor. This method is scalable and avoids the use of ozone-depleting reagents often associated with CF3 installation.

Materials
  • Substrate: 1-(Pyridin-4-yl)propan-1-one (4-Propionylpyridine)

  • Reagent: Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) or DAST (Diethylaminosulfur trifluoride). Note: Deoxo-Fluor is thermally more stable than DAST.

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Atmosphere: Nitrogen or Argon (Inert).

Step-by-Step Procedure
  • Preparation: Charge a flame-dried round-bottom flask with 1-(pyridin-4-yl)propan-1-one (1.0 eq) and anhydrous DCM (0.2 M concentration). Cool the solution to 0 °C using an ice bath.

  • Addition: Dropwise add Deoxo-Fluor (2.5 eq) to the stirred solution. Caution: Reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 16–24 hours . Monitor conversion by TLC or LC-MS (Target Mass: M+1 = 158.1).

    • Tip: If conversion is sluggish, heat to 40 °C in a sealed vessel, but ensure safety shielding due to potential pressure buildup.

  • Quenching: Cool the mixture back to 0 °C. Carefully quench by dropwise addition of saturated aqueous NaHCO₃ . Warning: Vigorous CO₂ evolution.

  • Workup: Extract the aqueous layer with DCM (3x). Combine organic layers, dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The product, This compound , is typically a colorless to pale yellow oil.

SynthesisWorkflow Start Start: 4-Propionylpyridine Reagent Add Deoxo-Fluor (2.5 eq) in DCM at 0°C Start->Reagent Reaction Stir at RT (16-24h) Monitor LC-MS Reagent->Reaction Quench Quench with sat. NaHCO3 (CO2 Evolution!) Reaction->Quench Workup Extract (DCM), Dry (Na2SO4), Concentrate Quench->Workup Product Final Product: This compound Workup->Product

Figure 2: Synthetic workflow for the conversion of the ketone precursor to the gem-difluoro target.

Strategic Application in Drug Design

When to use this compound?
  • To Improve Solubility: If the 4-CF3 analog is too lipophilic (high LogP) and insoluble, the 1,1-difluoropropyl group often improves solubility due to the "polar hydrophobicity" of the C-F bonds and the slightly higher basicity of the pyridine ring.

  • To Tune Potency: If the 4-propyl analog is potent but metabolically unstable, the 1,1-difluoro substitution is the direct fix. It maintains the steric volume of the propyl chain while blocking metabolism.

  • To Modulate pKa: If the 4-CF3 analog reduces the pyridine pKa too much (preventing necessary protonation or metal coordination), the 1,1-difluoro group provides a milder electron-withdrawing alternative.

References
  • Metabolic Stability of Fluorinated Groups

    • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.Link

  • Synthesis via Deoxofluorination

    • Singh, R. P., & Shreve, J. M. (2002). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis, 2002(17), 2561-2578.Link

  • Physicochemical Properties of Gem-Difluoroalkanes

    • Huchet, Q. A., et al. (2015). The influence of the gem-difluoromethylene group on the physicochemical properties of relevant drug-like scaffolds. ChemMedChem, 10(9), 1549-1554.Link

Assessing the Biological Activity of 4-(1,1-Difluoropropyl)pyridine Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to form hydrogen bonds make it a privileged structure in drug design. The strategic incorporation of fluorine atoms into these scaffolds has emerged as a powerful tool to enhance pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[2] This guide provides a framework for assessing the biological activity of a specific subclass, 4-(1,1-difluoropropyl)pyridine derivatives, by comparing them to other functionally relevant pyridine analogues and providing detailed experimental protocols to empower researchers in their evaluation.

While specific experimental data on this compound derivatives is nascent in publicly available literature, we can infer potential biological activities based on the extensive research into related fluorinated and non-fluorinated pyridine compounds. These derivatives have shown significant promise in a variety of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[1][3][] This guide will focus on providing the practical tools to investigate these three key areas.

The Rationale: Why this compound?

The introduction of a 1,1-difluoropropyl group at the 4-position of the pyridine ring is a deliberate design choice aimed at modulating the physicochemical and biological properties of the parent molecule. The gem-difluoro group is a bioisostere for a carbonyl group or a hydroxylated carbon, and it can influence the compound's lipophilicity, pKa, and conformational preferences. These modifications can lead to enhanced target engagement and improved pharmacokinetic profiles.

G cluster_0 Structural Features of this compound cluster_1 Potential Biological Consequences Pyridine Pyridine Core (Pharmacophore Scaffold) Activity Altered Biological Activity (e.g., Anticancer, Antimicrobial) Pyridine->Activity Difluoropropyl 4-(1,1-Difluoropropyl) Group (Modulating Moiety) Properties Modified Physicochemical Properties (Lipophilicity, pKa) Difluoropropyl->Properties Properties->Activity Metabolism Enhanced Metabolic Stability Properties->Metabolism Metabolism->Activity

Caption: Logical relationship between the core pyridine scaffold, the difluoropropyl modification, and the anticipated impact on biological activity and physicochemical properties.

Comparative Landscape: Biological Activities of Structurally Related Pyridine Derivatives

To provide a benchmark for assessing this compound derivatives, the following table summarizes the reported biological activities of various substituted pyridine compounds. This comparative data allows researchers to contextualize their findings and understand the structure-activity relationships (SAR) within this chemical class.

Compound ClassSpecific Derivative(s)Biological ActivityKey FindingsReference
Anticancer Pyridines Pyridine-ureasAnti-proliferative (MCF-7)Micromolar IC50 values.[5]
Imidazo[1,2-a]pyridinesTubulin polymerization inhibitionLow micromolar IC50 against various cancer cell lines.[5]
Thiophenyl-pyrazole-pyridinesEGFR and VEGFR-2 inhibitionPotent dual inhibitors.[6]
Antimicrobial Pyridines Thienopyridine derivativesAntibacterial and antifungalGood to strong activity against E. coli, B. mycoides, and C. albicans.[7]
3-(Pyridine-3-yl)-2-oxazolidinonesAntibacterial (Gram-positive)Activity similar to linezolid, with reduced resistance development.[8]
1,4-DihydropyridinesBroad-spectrum antimicrobialInhibition of Gram-positive and Gram-negative bacteria, and fungi.[9]
Anti-inflammatory Pyridines Pyrido[2,3-d]pyrimidinesIn vivo anti-inflammatoryEdema inhibition in rat paw model.[10]
Pyridine-based compoundsAnalgesic and anti-inflammatoryModerate to good activity in carrageenan-induced paw edema.[2]
Fluorinated pyrazolesBradykinin receptor antagonistNanomolar IC50 values against B1 receptors.[7]

Experimental Protocols for Biological Activity Assessment

The following section provides detailed, step-by-step methodologies for the primary in vitro assays to determine the cytotoxic, antimicrobial, and anti-inflammatory potential of this compound derivatives.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[11] It is based on the reduction of MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product.[11]

MTT_Workflow A Seed cancer cells in 96-well plate B Incubate (24h) A->B C Treat with this compound derivatives (various concentrations) B->C D Incubate (48-72h) C->D E Add MTT solution D->E F Incubate (2-4h) E->F G Add solubilization solution (e.g., DMSO) F->G H Read absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.[12]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan.[12] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Antimicrobial Activity Assessment: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[13]

Agar_Well_Diffusion_Workflow A Prepare Mueller-Hinton agar plates B Inoculate with microbial suspension A->B C Create wells in the agar B->C D Add this compound derivatives to wells C->D E Incubate (18-24h) D->E F Measure the zone of inhibition E->F G Compare with positive and negative controls F->G

Caption: Experimental workflow for the agar well diffusion antimicrobial assay.

Step-by-Step Protocol:

  • Media Preparation: Prepare Mueller-Hinton agar and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

  • Inoculation: Evenly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[14]

  • Compound Application: Add a defined volume (e.g., 100 µL) of the this compound derivatives at a known concentration into each well.[14] Include a positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and a negative control (the solvent used to dissolve the compounds).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48 hours for fungi.[15]

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

In Vitro Anti-inflammatory Activity Assessment: Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay evaluates the potential of the compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a negative control (cells only), a vehicle control (cells with vehicle and LPS), and a positive control (cells with a known NO inhibitor like L-NAME and LPS).

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 5-10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the amount of nitrite (a stable product of NO) produced using a sodium nitrite standard curve. Determine the percentage of NO inhibition compared to the LPS-stimulated vehicle control. A preliminary MTT assay on RAW 264.7 cells is crucial to ensure that the observed reduction in NO is not due to cytotoxicity.[16]

Conclusion

The exploration of this compound derivatives represents a promising avenue in the quest for novel therapeutic agents. While direct biological data for this specific chemical class is still emerging, the rich history of pyridine-based compounds in medicine provides a strong rationale for their investigation. By employing the standardized and robust experimental protocols outlined in this guide, researchers can systematically evaluate the cytotoxic, antimicrobial, and anti-inflammatory potential of these novel derivatives. The comparative data from structurally related compounds offers a valuable framework for interpreting results and guiding future synthetic efforts. This structured approach, grounded in established scientific principles, will be instrumental in unlocking the therapeutic potential of this compound derivatives and contributing to the development of next-generation medicines.

References

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  • Organocatalyzed synthesis and biological activity evaluation of hybrid compounds 4 H -pyrano[2,3- b ]pyridine derivatives. ResearchGate. Available at: [Link]

  • Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Ingenta Connect. Available at: [Link]

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  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. Available at: [Link]

  • Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. National Institutes of Health. Available at: [Link]

  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. Available at: [Link]

  • Biological activity of 1,4-dihydropyridine derivatives. PubMed. Available at: [Link]

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. National Institutes of Health. Available at: [Link]

  • Synthesis and biological evaluation of pyridine-ureas as potential anticancer agents. Royal Society of Chemistry. Available at: [Link]

  • Novel Heterocyclic Compounds as Potential Anti-Inflammatory and/or Anticancer Agents. MDPI. Available at: [Link]

  • Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. University of Cincinnati. Available at: [Link]

  • Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Taylor & Francis Online. Available at: [Link]

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A Technical Guide to the Metabolic Stability of Fluorinated Versus Non-Fluorinated Pyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its clinical success. A molecule that is rapidly metabolized may fail to achieve therapeutic concentrations, while unpredictable metabolic pathways can lead to the formation of toxic byproducts. The pyridine ring is a ubiquitous scaffold in pharmaceuticals, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] However, the pyridine nucleus is also susceptible to metabolic modification, primarily through oxidation by cytochrome P450 (CYP) enzymes.[2]

A well-established strategy to enhance the metabolic robustness of pyridine-containing drug candidates is the introduction of fluorine atoms.[3][4] This guide provides an in-depth comparison of the metabolic stability of fluorinated and non-fluorinated pyridine compounds, grounded in mechanistic principles and supported by experimental data. We will explore the underlying reasons for the enhanced stability of fluorinated pyridines and provide a practical framework for assessing this critical drug-like property.

The Engine of Metabolism: Cytochrome P450 Enzymes

The majority of phase I metabolic transformations are carried out by a superfamily of heme-containing enzymes known as cytochrome P450s.[2] These enzymes, primarily located in the liver, are responsible for the oxidation of a vast array of xenobiotics, including most drugs.[2] Of the numerous CYP isozymes, a handful are responsible for the metabolism of the majority of clinically used drugs, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[5] Understanding how a compound interacts with these key enzymes is paramount in predicting its metabolic fate.

Metabolic Fates of the Pyridine Ring

The pyridine ring is susceptible to two primary modes of CYP-mediated oxidation:

  • N-oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. This transformation is often a detoxification pathway, as N-oxides are typically more polar and readily excreted.[6]

  • Hydroxylation: CYP enzymes can introduce a hydroxyl group onto the pyridine ring, most commonly at the positions para to the nitrogen atom. This hydroxylation can create a "metabolic soft spot," a site of vulnerability that can lead to rapid clearance of the compound.[7]

The susceptibility of a pyridine ring to these metabolic pathways is largely governed by its electronic properties. The electron-rich nature of the aromatic system makes it a target for the electrophilic oxidizing species generated by CYP enzymes.[4]

The Fluorine Effect: More Than Just a Stronger Bond

The enhanced metabolic stability of fluorinated pyridines is often simplistically attributed to the strength of the carbon-fluorine (C-F) bond compared to the carbon-hydrogen (C-H) bond. While the C-F bond is indeed stronger, the true "fluorine effect" is more nuanced and rooted in the profound electronic changes that fluorine imparts on the pyridine ring.[4]

Fluorine is the most electronegative element, and its introduction to the pyridine ring has two major consequences:

  • Lowering of the Highest Occupied Molecular Orbital (HOMO) Energy: The strong electron-withdrawing nature of fluorine reduces the electron density of the pyridine ring. This lowering of the HOMO energy makes the ring less susceptible to electrophilic attack by the oxidizing species of CYP enzymes.[4]

  • Blocking of Metabolic Soft Spots: Placing a fluorine atom at a position that is prone to hydroxylation physically blocks the site from metabolic attack. The C-F bond is highly resistant to enzymatic cleavage, effectively shielding the vulnerable position.[3]

These electronic and steric effects work in concert to render fluorinated pyridine rings more resistant to metabolic degradation, leading to a longer in vivo half-life and improved pharmacokinetic profiles.[3]

Visualizing the Metabolic Pathways

The metabolic pathways of pyridine compounds can be visualized to better understand the points of enzymatic attack and the impact of fluorination.

metabolic_pathway cluster_non_fluorinated Non-Fluorinated Pyridine Metabolism cluster_fluorinated Fluorinated Pyridine Metabolism Pyridine Pyridine Pyridine_N_Oxide Pyridine N-Oxide Pyridine->Pyridine_N_Oxide CYP-mediated N-oxidation Para_Hydroxypyridine para-Hydroxypyridine Pyridine->Para_Hydroxypyridine CYP-mediated hydroxylation (Metabolic Soft Spot) Fluoro_Pyridine Fluoro-Pyridine Fluoro_Pyridine_N_Oxide Fluoro-Pyridine N-Oxide Fluoro_Pyridine->Fluoro_Pyridine_N_Oxide CYP-mediated N-oxidation Blocked_Metabolism Blocked Metabolism Fluoro_Pyridine->Blocked_Metabolism Blocked hydroxylation

Caption: Metabolic pathways of non-fluorinated vs. fluorinated pyridines.

Quantifying Metabolic Stability: The Liver Microsomal Assay

The "gold standard" in vitro assay for assessing metabolic stability is the liver microsomal stability assay. This assay utilizes a subcellular fraction of the liver (microsomes) that is enriched in CYP enzymes. By incubating a test compound with liver microsomes and monitoring its disappearance over time, we can determine key pharmacokinetic parameters such as the intrinsic clearance (Clint) and the in vitro half-life (t1/2).

Experimental Workflow

experimental_workflow Start Start Prepare_Microsomes Prepare Liver Microsomes and NADPH regenerating system Start->Prepare_Microsomes Incubate_Compound Incubate Test Compound with Microsomes at 37°C Prepare_Microsomes->Incubate_Compound Time_Points Sample at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) Incubate_Compound->Time_Points Quench_Reaction Quench Reaction with Cold Acetonitrile Time_Points->Quench_Reaction Centrifuge Centrifuge to Pellet Protein Quench_Reaction->Centrifuge Analyze_Supernatant Analyze Supernatant by LC-MS/MS Centrifuge->Analyze_Supernatant Data_Analysis Determine Percent Remaining, t1/2, and Clint Analyze_Supernatant->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a liver microsomal stability assay.

Detailed Protocol: Liver Microsomal Stability Assay

1. Reagent Preparation:

  • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).
  • NADPH Regenerating System: Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system continuously regenerates the essential cofactor NADPH.
  • Test Compound Stock Solution: Prepare a concentrated stock solution of the test compound (e.g., 10 mM in DMSO).
  • Liver Microsomes: Obtain pooled human liver microsomes from a reputable commercial source. The protein concentration should be determined using a standard protein assay.

2. Incubation:

  • In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and liver microsomes (final protein concentration typically 0.5-1 mg/mL).
  • Pre-warm the mixture at 37°C for 5 minutes.
  • Initiate the reaction by adding the test compound to a final concentration of 1 µM.
  • Incubate the reaction mixture at 37°C in a shaking water bath.

3. Sampling and Reaction Quenching:

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
  • Immediately quench the reaction by adding the aliquot to a tube containing a 2-3 fold excess of cold acetonitrile. This will precipitate the microsomal proteins and stop all enzymatic activity.

4. Sample Processing:

  • Vortex the quenched samples vigorously.
  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
  • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

5. LC-MS/MS Analysis:

  • Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
  • The LC-MS/MS system should be optimized for the detection and quantification of the parent compound.
  • The peak area of the parent compound at each time point is used to determine the percent remaining relative to the 0-minute time point.

6. Data Analysis:

  • Plot the natural logarithm of the percent remaining of the parent compound versus time.
  • The slope of the linear regression of this plot is the elimination rate constant (k).
  • The in vitro half-life (t1/2) is calculated as: t1/2 = 0.693 / k
  • The intrinsic clearance (Clint) is calculated as: Clint = (0.693 / t1/2) / (mg/mL microsomal protein)

Comparative Data: Fluorinated vs. Non-Fluorinated Pyridines

The following table presents illustrative data from a liver microsomal stability assay comparing a hypothetical non-fluorinated pyridine compound with its fluorinated analog.

CompoundIn Vitro Half-life (t1/2, min)Intrinsic Clearance (Clint, µL/min/mg protein)
Non-Fluorinated Pyridine Analog 1592.4
Fluorinated Pyridine Analog > 60< 23.1

This data clearly demonstrates the significant increase in metabolic stability afforded by fluorination. The non-fluorinated compound is rapidly cleared, with a short half-life, while the fluorinated analog is substantially more stable.

Case Study: The Impact of Aromatic Heterocyclic Scaffolds on Metabolic Stability

A study by Yeung et al. provides a compelling example of how modifying an aromatic ring system can dramatically improve metabolic stability. In their work, they identified an unsubstituted phenyl ring as a metabolic "soft spot." By replacing the phenyl ring with a pyridine ring, they observed a significant increase in the metabolic half-life. Further modification to a pyrimidine ring resulted in an even greater improvement in stability. This case study underscores the power of using bioisosteric replacements, such as the substitution of a C-H group with a nitrogen atom, to mitigate metabolic liabilities.

Conclusion

The strategic incorporation of fluorine into pyridine-containing drug candidates is a powerful and well-validated approach to enhance metabolic stability. By understanding the underlying electronic principles and employing robust in vitro assays such as the liver microsomal stability assay, drug discovery teams can make informed decisions to design molecules with improved pharmacokinetic properties. This proactive approach to addressing metabolic liabilities is essential for increasing the likelihood of clinical success and ultimately delivering safer and more effective medicines to patients.

References

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The Lipophilicity Tug-of-War: A Comparative Guide to CF2H and CF3 Substituted Pyridines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researcher in drug development, the quest for the optimal molecule is a delicate balancing act of tuning physicochemical properties to achieve desired potency, selectivity, and pharmacokinetic profiles. Among the myriad of tools in the medicinal chemist's arsenal, fluorine substitution has emerged as a powerful strategy to modulate these properties. This guide delves into a nuanced yet critical comparison: the lipophilicity of pyridines substituted with difluoromethyl (CF2H) versus trifluoromethyl (CF3) groups. While separated by just a single hydrogen atom, the resulting impact on a molecule's lipophilicity, a key determinant of its behavior in biological systems, is profound and often counterintuitive.

This guide will navigate the theoretical underpinnings of their differences, present available experimental and calculated data, and provide detailed protocols for the robust determination of lipophilicity, empowering researchers to make more informed decisions in their drug design endeavors.

Understanding the Dichotomy: LogP and LogD

Before delving into the specifics of CF2H and CF3 substitution, it is crucial to clarify the metrics used to quantify lipophilicity.

  • LogP (Partition Coefficient): This is the logarithm of the ratio of the concentration of a neutral compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium. It is an intrinsic property of the molecule in its non-ionized state.[1][2]

  • LogD (Distribution Coefficient): For ionizable compounds, such as the basic pyridine ring, LogD is the more physiologically relevant parameter. It is the logarithm of the ratio of the sum of the concentrations of all forms of the compound (ionized and non-ionized) in the lipid phase to the sum of the concentrations of all forms in the aqueous phase at a specific pH.[1] For pyridines, which are basic, the LogD value will be significantly influenced by the pH of the aqueous phase.

Given that most biological environments have a defined pH, LogD, particularly at a physiological pH of 7.4 (LogD7.4), provides a more accurate prediction of a compound's behavior in the body.[1]

The Tale of Two Fluorines: Theoretical Underpinnings of CF2H vs. CF3

The seemingly minor difference between a difluoromethyl and a trifluoromethyl group belies a significant divergence in their electronic properties, which in turn dictates their influence on lipophilicity.

The CF3 group is a potent electron-withdrawing group due to the high electronegativity of the three fluorine atoms. This strong inductive effect polarizes the C-F bonds, but the symmetrical tetrahedral arrangement of the fluorine atoms results in a relatively low overall molecular dipole moment for the substituent itself. Consequently, the CF3 group is considered to be more "lipophilic" than a methyl group, and generally increases the LogP of a parent molecule.[3]

The CF2H group , on the other hand, presents a more complex picture. While still electron-withdrawing, the presence of a hydrogen atom introduces several key differences:

  • Increased Polarity: The C-H bond in the CF2H group is polarized by the two adjacent fluorine atoms, making this hydrogen atom significantly more acidic than a typical C-H bond. This allows the CF2H group to act as a hydrogen bond donor, a property absent in the CF3 group. This increased capacity for hydrogen bonding can lead to stronger interactions with polar solvents like water, thereby reducing lipophilicity.

  • Dipole Moment: The asymmetry of the CF2H group results in a larger and more influential molecular dipole moment compared to the CF3 group. This increased polarity can also contribute to greater aqueous solubility and lower lipophilicity.

  • Intramolecular Interactions: The hydrogen atom of the CF2H group can participate in intramolecular hydrogen bonds with nearby acceptor atoms within the same molecule. This can lock the conformation of the molecule and mask polar groups, which can have a complex and context-dependent effect on lipophilicity.

In essence, while both groups are fluorinated, the CF3 group's influence is dominated by its bulk and electron-withdrawing nature, generally increasing lipophilicity. In contrast, the CF2H group's ability to engage in hydrogen bonding and its greater polarity often lead to a comparative decrease in lipophilicity.

Data-Driven Comparison: A Look at the Numbers

Calculated LogP Values

Computational models provide a valuable first-pass assessment of lipophilicity. The following table summarizes the calculated LogP (cLogP) values for the positional isomers of difluoromethyl- and trifluoromethylpyridine.

CompoundcLogPData Source
2-Difluoromethylpyridine1.35Sigma-Aldrich[4]
3-DifluoromethylpyridineN/A
4-DifluoromethylpyridineN/A
2-Trifluoromethylpyridine1.29PubChem[5]
3-Trifluoromethylpyridine1.70PubChem[3]
4-Trifluoromethylpyridine1.70PubChem[5]

While the dataset is incomplete, the available calculated values for the 2-substituted isomers suggest a slightly higher lipophilicity for 2-difluoromethylpyridine compared to its trifluoromethyl counterpart. This highlights the nuanced effects of these substituents and the importance of their position on the pyridine ring.

Experimental Data from a 2-Thio-Substituted Pyridine Series

A study on 2-thiofluoroalkyl pyridines provides a valuable experimental dataset for comparing the influence of CF2H and CF3 groups on lipophilicity. The following table presents the experimentally determined LogD7.4 values for a series of 2-substituted pyridines.

CompoundLogD7.4
2-(Methylthio)pyridine1.69
2-((Difluoromethyl)thio)pyridine1.95
2-((Trifluoromethyl)thio)pyridine2.13

Data from: Journal of Medicinal Chemistry, 2023.[6]

In this thio-substituted series, a clear trend emerges: the lipophilicity increases with the degree of fluorination. The CF2H-substituted analog is more lipophilic than the non-fluorinated parent compound, and the CF3-substituted analog is the most lipophilic of the three. This experimental data, while not a direct C-substitution on the pyridine ring, provides strong evidence for the lipophilicity-enhancing effect of both CF2H and CF3 groups in this context, with the effect being more pronounced for the CF3 group.

Experimental Protocols for Lipophilicity Determination

Accurate and reproducible measurement of LogP and LogD is paramount for generating reliable structure-activity relationships. The two most widely accepted methods are the shake-flask method and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

The Gold Standard: Shake-Flask Method

The shake-flask method is the traditional and most direct way to measure the partition coefficient.[7]

G cluster_calc Calculation P1 Equilibrate n-octanol and aqueous buffer (e.g., pH 7.4) E1 Add a known volume of stock solution to a mixture of the equilibrated phases P1->E1 P2 Prepare a stock solution of the test compound P2->E1 E2 Shake vigorously to ensure thorough mixing and allow equilibrium to be reached E1->E2 E3 Centrifuge to achieve complete phase separation E2->E3 A1 Carefully sample both the aqueous and n-octanol layers E3->A1 A2 Quantify the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV, LC-MS) A1->A2 C1 Calculate LogD using the formula: LogD = log([Compound]octanol / [Compound]aqueous) A2->C1

Caption: Shake-Flask LogD Determination Workflow.

  • Phase Preparation: Vigorously mix equal volumes of n-octanol and the desired aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration.

  • Partitioning: In a suitable vessel, combine a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous buffer. Add a small aliquot of the compound's stock solution, ensuring the final concentration is within the linear range of the analytical method.

  • Equilibration: Shake the mixture at a constant temperature for a sufficient time to reach equilibrium (typically 1 to 24 hours).[7]

  • Phase Separation: Centrifuge the mixture to ensure a clean separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Calculate the LogD using the formula: LogD = log (Concentration in n-octanol / Concentration in aqueous phase). For accurate results, the experiment should be performed in triplicate.[7]

Causality Behind Experimental Choices:

  • Pre-saturation of solvents: This is critical to prevent volume changes during the experiment due to the miscibility of n-octanol and water, which would affect the accuracy of the concentration measurements.

  • Vigorous shaking and sufficient equilibration time: These steps are essential to ensure that the compound has fully partitioned between the two phases and a true equilibrium has been reached.[7]

  • Centrifugation: This step is crucial for a clean separation of the phases, preventing cross-contamination which would lead to inaccurate concentration measurements.

  • Use of a validated analytical method: Ensures that the concentration of the compound in each phase is determined accurately and reproducibly.

The High-Throughput Alternative: RP-HPLC Method

The RP-HPLC method is an indirect but much faster method for estimating LogP/LogD, making it suitable for screening larger numbers of compounds.[2][8] The principle is based on the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity.

G cluster_interp Interpretation C1 Select a set of reference compounds with known LogP values C2 Analyze each reference compound by RP-HPLC under isocratic conditions to determine its retention time (tR) C1->C2 C3 Calculate the capacity factor (k) for each reference compound C2->C3 C4 Generate a calibration curve by plotting log(k) vs. known LogP values C3->C4 I1 Interpolate the LogP of the test compound from its log(k) value using the calibration curve C4->I1 A1 Analyze the test compound under the same RP-HPLC conditions A2 Determine the retention time (tR) and calculate the capacity factor (k) A1->A2 A2->I1

Caption: RP-HPLC LogP Determination Workflow.

  • System Setup:

    • Column: A C18 or C8 column is typically used. For basic compounds like pyridines, an end-capped column is recommended to minimize interactions with residual silanol groups.[7]

    • Mobile Phase: An isocratic mobile phase consisting of a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer at pH 7.4 for LogD7.4 determination). For basic compounds, the addition of a silanol-masking agent, such as triethylamine, to the mobile phase can improve peak shape and reproducibility.

  • Calibration:

    • Select a series of 5-7 reference compounds with accurately known LogP values that span the expected lipophilicity range of the test compounds.

    • Inject each reference compound and record its retention time (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

    • Calculate the capacity factor (k) for each reference compound using the formula: k = (t_R - t_0) / t_0.

    • Generate a calibration curve by plotting log(k) against the known LogP values of the reference compounds. A linear regression should be applied to the data.

  • Sample Analysis:

    • Inject the test compound under the identical HPLC conditions used for the reference compounds and determine its retention time (t_R).

    • Calculate the capacity factor (k) for the test compound.

  • LogP/LogD Determination:

    • Using the equation of the linear regression from the calibration curve, calculate the LogP/LogD of the test compound from its log(k) value.

    • The entire procedure should be performed in triplicate to ensure precision.[7]

Causality Behind Experimental Choices:

  • Isocratic conditions: Using a constant mobile phase composition is crucial for a linear relationship between retention and lipophilicity.

  • End-capped columns and mobile phase additives for basic compounds: Pyridines can interact with acidic silanol groups on the silica-based stationary phase, leading to poor peak shape and inaccurate retention times. End-capping and the use of basic additives in the mobile phase mitigate these undesirable interactions.[7]

  • Calibration with a relevant set of standards: The accuracy of the HPLC method is entirely dependent on the quality of the calibration curve. The standards should be structurally similar to the test compounds and cover the relevant LogP range.

Conclusion: Navigating the Nuances of Fluorine Substitution

The choice between a CF2H and a CF3 substituent is a subtle yet impactful decision in the drug design process. While the CF3 group is a reliable tool for increasing lipophilicity, the CF2H group offers a more nuanced profile, often leading to a reduction in lipophilicity due to its increased polarity and hydrogen bonding capabilities.

This guide has illuminated the theoretical basis for these differences, presented the available comparative data, and provided detailed, validated protocols for the experimental determination of LogP and LogD. By understanding the underlying principles and employing robust experimental techniques, researchers can more effectively harness the power of fluorine substitution to fine-tune the lipophilicity of their pyridine-containing drug candidates, ultimately paving the way for the development of safer and more efficacious medicines. The lack of a comprehensive, direct experimental comparison of the lipophilicity of simple CF2H and CF3 substituted pyridines represents a clear knowledge gap in the field, and further studies in this area would be of great value to the medicinal chemistry community.

References

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(Trifluoromethyl)pyridine. PubChem Compound Database. Retrieved from [Link]

  • Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 66(1), 10-27.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • Linclau, B., et al. (2023). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry.
  • Protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Trifluoromethyl)pyridine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Trifluoromethyl)pyridine. PubChem Compound Database. Retrieved from [Link]

  • Bernús, M., et al. (2023). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry.

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Benchmarking the Efficacy of 4-(1,1-Difluoropropyl)pyridine Analogs Against Existing Drugs: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel and more effective cancer therapeutics, the pyridine scaffold has consistently emerged as a privileged structure in medicinal chemistry.[1][2] Its derivatives are integral to a multitude of FDA-approved drugs, showcasing a broad spectrum of biological activities.[3] This guide provides a comprehensive framework for benchmarking a promising new class of compounds, 4-(1,1-difluoropropyl)pyridine analogs, against established anticancer agents. Our focus will be on their potential as inhibitors of PIM-1 kinase, a serine/threonine kinase frequently overexpressed in various malignancies, including breast cancer, and a key player in cell proliferation, survival, and therapeutic resistance.[4][5]

This document is structured to provide researchers, scientists, and drug development professionals with a scientifically rigorous, in-depth comparison, complete with detailed experimental protocols and supporting data.

Introduction: The Rationale for Targeting PIM-1 with Novel Pyridine Analogs

The proviral integration site for Moloney murine leukemia virus (PIM) kinases, particularly PIM-1, are crucial regulators of oncogenic signaling pathways.[5] Elevated PIM-1 levels are associated with a poor prognosis in several cancers, making it a compelling target for therapeutic intervention.[6] The unique structural features of the PIM-1 kinase active site offer opportunities for the design of selective inhibitors.[7] Pyridine-based compounds have shown considerable promise as PIM-1 inhibitors, with several analogs demonstrating potent anticancer activity.[8][9] The introduction of a difluoroalkyl group, such as the 1,1-difluoropropyl moiety, can significantly enhance the metabolic stability and cell permeability of drug candidates, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. This guide will therefore explore the efficacy of novel this compound analogs (referred to as "DFPP analogs") as potential PIM-1 inhibitors.

To establish a clear benchmark, the DFPP analogs will be compared against:

  • Doxorubicin: A well-established chemotherapeutic agent with a primary mechanism of action involving DNA intercalation and inhibition of topoisomerase II.[1][10]

  • Staurosporine: A potent, albeit non-selective, kinase inhibitor that will serve as a positive control for kinase inhibition assays.

  • A known pyridine-based PIM-1 inhibitor (Reference Compound): To provide a direct comparison with a compound of the same chemical class with a known mechanism of action.

The human breast adenocarcinoma cell line, MCF-7 , will be utilized as the primary in vitro model system. This cell line is well-characterized, known to express PIM-1, and is a standard model for breast cancer research.[11]

Comparative In Vitro Efficacy Assessment

A battery of in vitro assays will be employed to provide a multi-faceted comparison of the cytotoxic and mechanistic effects of the DFPP analogs and the comparator drugs.

Cell Viability and Cytotoxicity

The initial assessment of anticancer activity will involve determining the concentration-dependent cytotoxic effects of the test compounds on MCF-7 cells.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of DFPP analogs, Doxorubicin, and the Reference Compound for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

Data Presentation: Comparative IC50 Values

CompoundIC50 on MCF-7 cells (µM)
DFPP Analog 1[Insert experimental data]
DFPP Analog 2[Insert experimental data]
DFPP Analog 3[Insert experimental data]
Doxorubicin[Insert experimental data]
Reference Compound[Insert experimental data]
PIM-1 Kinase Inhibition

To confirm the intended mechanism of action, the direct inhibitory effect of the DFPP analogs on PIM-1 kinase activity will be assessed.

Experimental Protocol: In Vitro PIM-1 Kinase Assay

  • Assay Principle: Utilize a commercially available PIM-1 kinase assay kit (e.g., ADP-Glo™ Kinase Assay, Promega). This assay measures the amount of ADP produced, which is proportional to the kinase activity.

  • Reaction Setup: In a 96-well plate, combine recombinant PIM-1 enzyme, a suitable substrate (e.g., a PIM-1 specific peptide), and ATP.

  • Inhibitor Addition: Add varying concentrations of the DFPP analogs, Staurosporine (positive control), and the Reference Compound.

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • IC50 Determination: Calculate the IC50 values for PIM-1 inhibition.

Data Presentation: PIM-1 Kinase Inhibition IC50 Values

CompoundPIM-1 Inhibition IC50 (nM)
DFPP Analog 1[Insert experimental data]
DFPP Analog 2[Insert experimental data]
DFPP Analog 3[Insert experimental data]
Staurosporine[Insert experimental data]
Reference Compound[Insert experimental data]
Induction of Apoptosis

A key hallmark of effective anticancer agents is their ability to induce programmed cell death (apoptosis). This will be evaluated by examining key apoptotic markers.

Experimental Protocol: Western Blot Analysis of Apoptotic Markers

  • Cell Treatment: Treat MCF-7 cells with the IC50 concentrations of the DFPP analogs, Doxorubicin, and the Reference Compound for 48 hours.

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against key apoptotic proteins (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, and Bax). Use an antibody against a housekeeping protein (e.g., β-actin) for loading control.

  • Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Logical Relationship of Apoptosis Induction

DFPP Analogs DFPP Analogs PIM-1 Inhibition PIM-1 Inhibition DFPP Analogs->PIM-1 Inhibition Apoptosis Induction Apoptosis Induction PIM-1 Inhibition->Apoptosis Induction Cleaved Caspase-3 ↑ Cleaved Caspase-3 ↑ Apoptosis Induction->Cleaved Caspase-3 ↑ Cleaved PARP ↑ Cleaved PARP ↑ Apoptosis Induction->Cleaved PARP ↑ Bax/Bcl-2 Ratio ↑ Bax/Bcl-2 Ratio ↑ Apoptosis Induction->Bax/Bcl-2 Ratio ↑

Caption: Proposed mechanism of DFPP-induced apoptosis via PIM-1 inhibition.

Cell Cycle Analysis

PIM-1 kinase is known to regulate cell cycle progression. Therefore, the effect of the DFPP analogs on the cell cycle distribution of MCF-7 cells will be investigated.

Experimental Protocol: Flow Cytometry for Cell Cycle Analysis

  • Cell Treatment: Treat MCF-7 cells with the IC50 concentrations of the DFPP analogs, Doxorubicin, and the Reference Compound for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Wash the cells and stain with a solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation: Comparative Cell Cycle Distribution

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control[Insert data][Insert data][Insert data]
DFPP Analog 1[Insert data][Insert data][Insert data]
Doxorubicin[Insert data][Insert data][Insert data]
Reference Compound[Insert data][Insert data][Insert data]
Cell Migration and Invasion

Inhibition of cancer cell migration and invasion is a critical aspect of preventing metastasis. The Transwell assay will be used to assess this.

Experimental Protocol: Transwell Migration and Invasion Assay

  • Assay Setup: Use Transwell inserts with an 8.0 µm pore size polycarbonate membrane. For the invasion assay, coat the membrane with a thin layer of Matrigel.

  • Cell Seeding: Seed MCF-7 cells in the upper chamber in serum-free medium.

  • Chemoattractant: Add medium containing 10% FBS to the lower chamber as a chemoattractant.

  • Treatment: Add the test compounds (at non-toxic concentrations) to both the upper and lower chambers.

  • Incubation: Incubate for 24-48 hours.

  • Cell Staining and Counting: Remove non-migrated/invaded cells from the upper surface of the membrane. Fix and stain the cells on the lower surface of the membrane with crystal violet. Count the number of migrated/invaded cells under a microscope.

Experimental Workflow for In Vitro Assays

cluster_invitro In Vitro Efficacy Assessment MCF-7 Cells MCF-7 Cells MTT Assay MTT Assay MCF-7 Cells->MTT Assay PIM-1 Kinase Assay PIM-1 Kinase Assay MCF-7 Cells->PIM-1 Kinase Assay Western Blot Western Blot MCF-7 Cells->Western Blot Flow Cytometry Flow Cytometry MCF-7 Cells->Flow Cytometry Transwell Assay Transwell Assay MCF-7 Cells->Transwell Assay IC50 IC50 MTT Assay->IC50 Apoptosis Apoptosis Western Blot->Apoptosis Cell Cycle Cell Cycle Flow Cytometry->Cell Cycle Migration/Invasion Migration/Invasion Transwell Assay->Migration/Invasion

Caption: Overview of the in vitro experimental workflow.

In Vivo Efficacy in a Xenograft Model

To translate the in vitro findings to a more physiologically relevant system, the in vivo efficacy of the most promising DFPP analog will be evaluated in a mouse xenograft model of breast cancer.

Experimental Protocol: MCF-7 Xenograft Model

  • Animal Model: Use female athymic nude mice (4-6 weeks old).

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ MCF-7 cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle control, DFPP analog, Doxorubicin).

  • Drug Administration: Administer the compounds via an appropriate route (e.g., intraperitoneal or oral) at predetermined doses and schedules.

  • Tumor Growth Monitoring: Measure tumor volume and body weight twice weekly.

  • Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Data Presentation: In Vivo Antitumor Efficacy

Treatment GroupMean Tumor Volume (mm³) ± SEM% Tumor Growth Inhibition
Vehicle Control[Insert data]-
DFPP Analog (dose)[Insert data][Calculate]
Doxorubicin (dose)[Insert data][Calculate]

Conclusion and Future Directions

This comprehensive benchmarking guide outlines a rigorous and systematic approach to evaluating the preclinical efficacy of novel this compound analogs as potential PIM-1 kinase inhibitors for the treatment of breast cancer. The data generated from these studies will provide a clear, objective comparison against established anticancer drugs, enabling an informed decision-making process for further drug development.

Future studies should aim to elucidate the detailed structure-activity relationship (SAR) of the DFPP analogs, explore their efficacy in other cancer cell lines and xenograft models with high PIM-1 expression, and conduct pharmacokinetic and toxicology studies to assess their drug-like properties.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.